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alpha-D-arabinopyranose

Cat. No.: B1624217
CAS No.: 608-45-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-MBMOQRBOSA-N
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Description

Overview of Arabinose Isomers and Anomeric Forms in Biological Systems

Arabinose is an aldopentose, a five-carbon sugar with an aldehyde functional group. It exists as two enantiomers, D-arabinose and L-arabinose, which are mirror images of each other. wikipedia.org While most naturally occurring sugars are of the D-configuration, L-arabinose is the more abundant form in nature, found as a component of biopolymers like hemicellulose and pectin (B1162225) in plants. wikipedia.orgdundee.ac.uk D-arabinose, on the other hand, is considered a rare sugar. medchemexpress.com

In solution, monosaccharides like arabinose exist in equilibrium between their open-chain and cyclic forms. The cyclic structures, formed by the reaction of the carbonyl group with a hydroxyl group within the same molecule, can be five-membered (furanose) or six-membered (pyranose) rings. dundee.ac.uk This cyclization creates a new stereocenter at the former carbonyl carbon, known as the anomeric carbon. fiveable.meuou.ac.in This leads to the formation of two anomers, designated as alpha (α) and beta (β), which differ in the configuration at this anomeric carbon. fiveable.meuou.ac.in In the pyranose form, the α-anomer has the hydroxyl group on the anomeric carbon (C1) in an axial position, while in the β-anomer, it is in an equatorial position. fiveable.me Therefore, for D-arabinose, we can have α-D-arabinopyranose, β-D-arabinopyranose, α-D-arabinofuranose, and β-D-arabinofuranose.

The specific isomer and anomeric form of arabinose are crucial for its biological function. For instance, L-arabinose is a key component of the arabinogalactans in the cell walls of plants. dundee.ac.uk D-arabinofuranose is a major constituent of the cell wall polysaccharides of mycobacteria, including Mycobacterium tuberculosis. nih.govcdnsciencepub.com The pyranose form, D-arabinopyranose, is notably found in the surface glycoconjugates of certain protozoan parasites like Leishmania major and Crithidia fasciculata. dundee.ac.ukresearchgate.net

Historical Trajectory and Evolution of α-D-Arabinopyranose Research

The initial research on arabinose primarily revolved around its isolation from plant sources and the elucidation of its basic chemical structure. The focus was largely on L-arabinose due to its natural abundance. The work of Emil Fischer in the late 19th and early 20th centuries was pivotal in understanding the stereochemistry of sugars, including the differentiation of isomers like glucose and arabinose through methods like the Kiliani-Fischer synthesis and Ruff degradation. uou.ac.inlibretexts.org

The study of D-arabinose and its specific anomers, such as α-D-arabinopyranose, gained momentum with the discovery of its presence in microbial and parasitic organisms. A significant milestone was the identification of D-arabinose as a component of the cell wall of Mycobacterium tuberculosis, which spurred research into its biosynthesis as a potential drug target. nih.gov

Further evolution in research came with the characterization of the activated sugar donor for D-arabinopyranose incorporation into glycoconjugates. In the 1990s, research on the protozoan parasite Leishmania major led to the identification and characterization of guanosine (B1672433) diphosphate-α-D-arabinopyranose (GDP-α-D-Arap) as the precursor for the D-arabinopyranosyl residues in its lipophosphoglycan (LPG). nih.govdundee.ac.uk This discovery was crucial as this sugar nucleotide had not been previously described from natural sources, suggesting it might be unique to these parasites. nih.govdundee.ac.uk

Contemporary Significance of α-D-Arabinopyranose within Glycoscience

In the modern era of glycoscience, α-D-arabinopyranose continues to be a subject of significant interest for several reasons. Its presence in the cell walls of pathogenic mycobacteria and parasitic protozoa makes the biosynthetic pathways leading to its formation and incorporation attractive targets for the development of new antimicrobial and antiparasitic drugs. nih.govnih.gov Since D-arabinose is not found in mammals, targeting its synthesis offers a promising strategy for selective toxicity. nih.gov

The unique nucleotide-activated form, GDP-α-D-arabinopyranose, and the enzymes involved in its synthesis and transfer are key areas of investigation. nih.govnih.gov Understanding the structure and mechanism of the enzymes that synthesize and utilize GDP-α-D-Arap, such as arabinosyltransferases, is fundamental for designing specific inhibitors. nih.gov

Furthermore, the study of α-D-arabinopyranose contributes to the broader understanding of carbohydrate chemistry and biology. The chemo-enzymatic synthesis of α-D-arabinopyranose and its derivatives is an active area of research, enabling the production of standards for biological assays and the exploration of novel carbohydrate-based therapeutics. thieme-connect.comcdnsciencepub.com The intricate biosynthetic pathways that eukaryotes have evolved to produce D-arabinose from D-glucose are also a current research focus, with recent studies implicating the pentose (B10789219) phosphate (B84403) pathway and enzymes like glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT). nih.govnih.gov

Chemical and Physical Properties

The distinct chemical and physical properties of α-D-arabinopyranose underpin its behavior in biological and chemical systems.

Interactive Data Table of Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₁₀O₅ nih.govnih.gov
Molecular Weight 150.13 g/mol nih.govchemsrc.com
CAS Number 608-45-7 chemsrc.com
Density 1.8±0.1 g/cm³ chemsrc.com
Boiling Point 333.2±42.0 °C at 760 mmHg chemsrc.com
Melting Point 155.3±27.9 °C chemsrc.com

Note: The data in this table is compiled from various chemical databases and may represent calculated or experimental values.

Detailed Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of carbohydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the anomeric configuration and ring form of arabinose. For α-D-arabinopyranose, the chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1) are characteristic. The α-anomer typically exhibits a specific coupling constant (J₁,₂) value. researchgate.net In studies of arabinose derivatives, the presence of α-D-arabinopyranose has been confirmed by analyzing the coupling constants of the anomeric signals. researchgate.net Furthermore, comprehensive NMR analysis, including 2D techniques like COSY and NOESY, has been used to verify the structures of arabinose phosphates. researchgate.net

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC/MS) is frequently used for the analysis of monosaccharides after appropriate derivatization. For instance, GC/MS analysis of derivatized D-arabinose can reveal multiple peaks corresponding to the different anomeric and conformational isomers present in equilibrium. plos.org This technique is also crucial in metabolic studies, for example, in tracking the incorporation of labeled precursors into arabinose-containing glycoconjugates. nih.gov

Synthesis and Biosynthesis

The formation of α-D-arabinopyranose can be achieved through both chemical synthesis and natural biosynthetic pathways.

Chemical Synthesis Approaches

The chemical synthesis of α-D-arabinopyranose and its derivatives often involves stereoselective reactions to control the configuration at the anomeric center. Methods like the nitromethane (B149229) synthesis (a chain extension reaction) have been employed to synthesize D-arabinose derivatives. For example, 2-O-α-D-glucopyranosyl-D-erythrose can be condensed with nitromethane to ultimately yield 3-O-α-D-glucopyranosyl-D-arabinose. cdnsciencepub.com

Another approach involves the use of protecting groups to selectively modify hydroxyl groups and introduce the desired stereochemistry. The synthesis of nucleotide-activated forms like UDP-α-D-xylose and UDP-β-L-arabinose has been achieved through chemo-enzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.org

Biosynthetic Pathways in Organisms

The biosynthesis of D-arabinose is a critical process in organisms that utilize this sugar.

In Mycobacteria : The biosynthesis of D-arabinose in Mycobacterium species is a key pathway for the construction of their essential cell wall arabinogalactan. nih.govscispace.com The precursor for the arabinosyl residues is decaprenylphosphoryl-D-arabinose (DPA). scispace.com DPA is synthesized from phosphoribosyl pyrophosphate (PRPP) through a series of reactions, including the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. nih.govscispace.com This pathway is distinct from those found in mammals, making it an excellent target for antimycobacterial drugs. nih.gov

In Eukaryotes : In eukaryotes like the trypanosomatid parasite Crithidia fasciculata, D-arabinose is an intermediate in the synthesis of GDP-α-D-arabinopyranose. nih.govnih.gov Recent research suggests that D-arabinose is synthesized from D-glucose via the pentose phosphate pathway, leading to the formation of D-ribulose-5-phosphate. nih.govnih.gov This intermediate is then proposed to be isomerized to D-arabinose-5-phosphate by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT). nih.govnih.gov This pathway highlights a novel function for a well-known enzyme.

Occurrence and Biological Roles

α-D-Arabinopyranose and its derivatives are found in various organisms where they play specific and often crucial roles.

Natural Occurrence in Glycoconjugates

D-arabinopyranose is a rare sugar in nature but has been identified as a key component of surface glycoconjugates in certain protozoan parasites. dundee.ac.ukresearchgate.net

Leishmania major : The lipophosphoglycan (LPG) of Leishmania major contains β-D-arabinopyranose-terminating side chains. nih.govdundee.ac.uk These structures are involved in the parasite's interaction with its insect vector. nih.govdundee.ac.uk The activated donor for these arabinose residues is GDP-α-D-arabinopyranose. nih.govdundee.ac.uk

Crithidia fasciculata : This trypanosomatid parasite also possesses complex glycoconjugates containing D-arabinopyranose, specifically a lipoarabinogalactan. researchgate.netresearchgate.net The biosynthesis of GDP-α-D-arabinopyranose has been extensively studied in this organism. researchgate.net

Role in Enzymatic Reactions

The metabolism of α-D-arabinopyranose is mediated by a suite of specific enzymes.

Arabinopyranose Mutases : In plants, UDP-arabinopyranose mutases catalyze the reversible conversion of UDP-L-arabinopyranose to UDP-L-arabinofuranose, the donor for arabinofuranosyl residues in cell wall polysaccharides. oup.comoup.com

Arabinosyltransferases : These enzymes are responsible for transferring the arabinopyranosyl moiety from the activated sugar donor, GDP-α-D-arabinopyranose, to acceptor molecules. The genes for D-arabinopyranosyltransferases have been identified in Leishmania. nih.gov

Kinases and Pyrophosphorylases : In the salvage pathway of trypanosomatids, D-arabinose is first phosphorylated by an arabinokinase to form D-arabinose-1-phosphate, which is then converted to GDP-α-D-arabinopyranose by a pyrophosphorylase. nih.gov

Involvement in Drug Discovery and Glycoengineering

The unique presence of D-arabinopyranose in pathogenic organisms makes its biosynthetic pathways a prime target for drug discovery. nih.govnih.gov The development of inhibitors against enzymes like those involved in the synthesis of decaprenylphosphoryl-D-arabinose in mycobacteria is an active area of research for new anti-tuberculosis drugs. nih.gov

In the field of glycoengineering, the ability to synthesize specific nucleotide sugars like UDP-α-D-xylose and its epimer UDP-β-L-arabinose is crucial for producing complex glycans and glycoproteins with desired functionalities. frontiersin.org This has implications for the development of therapeutic antibodies and other biopharmaceuticals. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1624217 alpha-D-arabinopyranose CAS No. 608-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-45-7
Record name alpha-D-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN8ZFD7BO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthetic Pathways and Metabolic Regulation of α D Arabinopyranose

De Novo Biosynthesis Routes

The de novo synthesis of D-arabinose is fundamental for the survival and pathogenicity of several microorganisms, providing the necessary building blocks for their cell walls and other glycoconjugates.

Prokaryotic Pathways to D-Arabinose and its Activated Forms

In prokaryotes, particularly in Actinobacteria like Mycobacterium tuberculosis, the biosynthesis of D-arabinose is intrinsically linked to the formation of the cell wall arabinans of arabinogalactan and lipoarabinomannan. The activated form of arabinose used as a donor for these polymers is decaprenylphosphoryl-D-arabinofuranose (DPA). nih.govoup.com This pathway is distinct from typical sugar-nucleotide-dependent glycosyltransferase systems.

The synthesis of DPA begins with precursors from the pentose (B10789219) phosphate (B84403) pathway and involves a series of enzymatic steps culminating in the epimerization of a ribose moiety attached to a lipid carrier. nih.govplos.org The key steps are:

Formation of Decaprenylphosphoryl-D-Ribose (DPR): The pathway initiates with the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to decaprenyl phosphate. This reaction forms 5'-phosphoribosyl-monophospho-decaprenol. nih.gov

Dephosphorylation: A putative phospholipid phosphatase then removes the 5'-phosphate group to yield decaprenyl-phospho-ribose (DPR). nih.gov

Epimerization: The crucial step is the 2'-epimerization of DPR to form decaprenyl-phospho-arabinose (DPA). nih.govnih.gov This reaction is catalyzed by a heteromeric 2'-epimerase. nih.gov DPA is the sole known donor of D-arabinose residues for the synthesis of arabinogalactan and lipoarabinomannan in mycobacteria. nih.govresearchgate.net

This lipid-linked pathway is a hallmark of D-arabinose biosynthesis in these bacteria, avoiding the use of a nucleotide diphosphate arabinose, which has not been identified in mycobacteria. nih.gov

The genes responsible for the DPA biosynthetic pathway have been identified and characterized in several bacteria.

In Mycobacterium tuberculosis , a key set of genes is essential for this pathway. nih.govnih.gov The Rv3806c gene encodes the 5-phosphoribosyltransferase that catalyzes the first committed step. nih.govnih.gov The subsequent epimerization of DPR to DPA is carried out by a complex encoded by the dprE1 (Rv3790) and dprE2 (Rv3791) genes. nih.govplos.org These genes are essential for mycobacterial growth and are significant targets for antituberculosis drug development. plos.orgnih.gov

In Pseudomonas aeruginosa , bioinformatics analyses have identified a cluster of seven genes homologous to those in M. tuberculosis required for D-arabinofuranose synthesis. nih.gov These genes are necessary for the glycosylation of type IVa pilins with α1,5-linked D-arabinofuranose. Mutants lacking the orthologues of the mycobacterial genes for the synthesis and epimerization of the polyprenyl-linked ribose precursor resulted in non-arabinosylated pilins. nih.gov This finding confirms the conservation of this biosynthetic pathway between Gram-positive Actinobacteria and some Gram-negative bacteria. nih.gov

Organism Gene/Protein Function
Mycobacterium tuberculosisRv1017 (PrsA)Phosphoribosyl pyrophosphate synthetase (Forms PRPP)
Rv3806c5-phosphoribosyltransferase (Forms 5'-phosphoribosyl-monophospho-decaprenol)
Rv3807Putative phospholipid phosphatase (Forms DPR)
Rv3790 (DprE1) / Rv3791 (DprE2)Heteromeric 2'-epimerase (Converts DPR to DPA)
Pseudomonas aeruginosaHomologs of Rv3806c, Rv3790, Rv3791Involved in D-arabinofuranose biosynthesis for pilin glycosylation

5-Phosphoribosyl 1-pyrophosphate (PRPP), also known as phospho-D-ribose pyrophosphate, is a crucial intermediate in the prokaryotic biosynthesis of D-arabinose. nih.govdtu.dk PRPP is a versatile molecule used in the biosynthesis of purine (B94841) and pyrimidine nucleotides, the amino acids histidine and tryptophan, and various cofactors. dtu.dknih.govwikipedia.org

In the context of D-arabinose synthesis, PRPP serves as the activated donor of the 5-phosphoribofuranosyl residue. nih.gov The enzyme phosphoribosyl pyrophosphate synthetase (PrsA), encoded by the Rv1017 gene in M. tuberculosis, catalyzes the formation of PRPP from D-ribose 5-phosphate and ATP. nih.govresearchgate.net The subsequent transfer of the 5-phosphoribosyl group from PRPP to decaprenyl phosphate by the Rv3806c-encoded transferase is the first committed step in the DPA pathway. nih.govnih.gov The essentiality of PRPP synthetase highlights its critical role in providing the precursor for mycobacterial cell wall biosynthesis. researchgate.net

Eukaryotic Pathways to D-Arabinose and α-D-Arabinopyranose

In contrast to the well-defined prokaryotic pathway, the route from D-glucose to D-arabinose in eukaryotes is less understood but is an area of active research. dundee.ac.ukdundee.ac.uknih.gov D-arabinose is an important intermediate in certain eukaryotes, serving as a precursor for D-erythroascorbic acid in yeast and fungi and for the nucleotide sugar GDP-α-D-arabinopyranose in some trypanosomatids. dundee.ac.uknih.gov

Recent studies in the trypanosomatid Crithidia fasciculata have provided significant insights into a likely eukaryotic pathway for D-arabinose synthesis. dundee.ac.ukdundee.ac.uknih.gov

Pathway in Trypanosomatids: Research using positionally labeled [¹³C]-D-glucose has implicated the pentose phosphate pathway (PPP) as the primary route for converting D-glucose to D-arabinose. dundee.ac.ukdundee.ac.uknih.gov The proposed pathway involves:

Conversion of D-glucose to D-ribulose-5-phosphate (D-Ru-5P) via the oxidative and/or non-oxidative branches of the PPP. dundee.ac.uknih.gov

Isomerization of D-Ru-5P to D-arabinose-5-phosphate (D-Ara-5P). dundee.ac.ukdundee.ac.uk Interestingly, it has been shown that the glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT), an enzyme typically involved in glucosamine (B1671600) biosynthesis, can catalyze this isomerization. dundee.ac.uk

Dephosphorylation of D-Ara-5P by a yet-to-be-identified phosphatase to yield free D-arabinose. nih.gov

In these organisms, the synthesized D-arabinose can then be converted to GDP-α-D-arabinopyranose, which is used in the assembly of surface glycoconjugates. dundee.ac.ukdundee.ac.uk

Pathway in Yeast and Fungi: In yeast, such as Saccharomyces cerevisiae, and other fungi, D-arabinose is the precursor to D-erythroascorbic acid, a five-carbon analog of ascorbic acid. dundee.ac.ukcore.ac.uk The biosynthetic pathway is thought to be similar to that proposed for trypanosomatids, starting from D-glucose and proceeding through the pentose phosphate pathway to D-arabinose. dundee.ac.ukdundee.ac.uk Once D-arabinose is formed, it is oxidized by D-arabinose dehydrogenase to D-arabinono-γ-lactone, which is then further oxidized to D-erythroascorbic acid. core.ac.uk

Organism Group Proposed Precursor Key Intermediate(s) Proposed Key Enzyme Final Product(s)
Trypanosomatids (e.g., Crithidia fasciculata)D-GlucoseD-Ribulose-5-phosphate, D-Arabinose-5-phosphateGlutamine fructose-6-phosphate aminotransferase (GFAT) for isomerizationGDP-α-D-arabinopyranose, D-Erythroascorbic acid
Yeast and Fungi (e.g., Saccharomyces cerevisiae)D-GlucoseD-Ribulose-5-phosphate, D-Arabinose-5-phosphatePutative IsomeraseD-Erythroascorbic acid
Involvement of Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway

The biosynthesis of D-arabinose and its derivatives is intricately linked to the pentose phosphate pathway (PPP), a central metabolic route parallel to glycolysis. researchgate.netwikipedia.org The PPP is composed of two distinct phases: the oxidative and the non-oxidative branches. researchgate.netfrontiersin.org Both arms of the PPP are implicated in the conversion of D-glucose into D-arabinose. nih.gov

The oxidative phase of the PPP is responsible for converting glucose-6-phosphate into D-ribulose-5-phosphate. frontiersin.orgnih.gov This process involves a series of dehydrogenation and decarboxylation reactions that generate reducing equivalents in the form of NADPH. researchgate.netwikipedia.org The primary role of this branch in the context of arabinose biosynthesis is the production of the key precursor, D-ribulose-5-phosphate. nih.govnih.gov

The non-oxidative phase consists of a series of reversible sugar phosphate interconversions catalyzed by transketolase and transaldolase enzymes. frontiersin.orgnih.gov This branch allows for the synthesis of various pentose phosphates, including ribose-5-phosphate for nucleotide synthesis, and connects the PPP with glycolysis by producing intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. frontiersin.orgresearchgate.net D-ribulose-5-phosphate, generated by the oxidative branch, enters this network and serves as the direct substrate for isomerization to D-arabinose-5-phosphate. nih.govnih.gov

Isomerization of D-Ribulose-5-Phosphate to D-Arabinose-5-Phosphate

A critical step in the de novo synthesis of D-arabinose derivatives is the reversible isomerization of D-ribulose-5-phosphate (Ru5P), a ketopentose phosphate, to D-arabinose-5-phosphate (A5P), an aldopentose phosphate. nih.govnih.govasm.org This reaction is the first committed step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govslideshare.net The enzyme responsible for catalyzing this aldose-ketose interconversion is D-arabinose-5-phosphate isomerase (API). nih.govasm.org In some eukaryotes, such as the parasite Crithida fasciculata, this isomerization is also a key step, with D-Ru-5P being identified as the proximal precursor to D-arabinose-5-phosphate. nih.gov

Functional Characterization of Key Isomerases (e.g., D-Arabinose-5-Phosphate Isomerase)

D-arabinose-5-phosphate isomerases (APIs) are the key enzymes that catalyze the conversion of D-ribulose-5-phosphate to D-arabinose-5-phosphate. slideshare.net These enzymes belong to the family of isomerases, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. asm.org Their systematic name is D-arabinose-5-phosphate aldose-ketose-isomerase. asm.org Functional characterization of APIs from various organisms has revealed diversity in their structure and regulation.

In many Gram-negative bacteria, such as Escherichia coli, multiple APIs exist, including KdsD, GutQ, and KpsF, which are involved in Kdo biosynthesis for LPS and capsule formation. nih.govnih.govslideshare.net In eukaryotes, the situation can be different; for instance, in C. fasciculata, the isomerase activity is carried out by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT), an enzyme typically involved in glucosamine biosynthesis. nih.gov The table below summarizes the characteristics of several functionally characterized D-arabinose-5-phosphate isomerases.

Enzyme (Organism)GeneCellular RoleKey CharacteristicsReference
API (Bacteroides fragilis)Q5LIW1LPS biosynthesisSingle sugar isomerase domain; Subject to feedback inhibition by CMP-Kdo (Ki of 1.91 μM). nih.gov
KdsD (Burkholderia pseudomallei)kdsDKdo production for LPS; VirulenceRequired for the production of the highly conserved Kdo sugar in the LPS core. slideshare.net
GutQ (Escherichia coli K-12)gutQLocated in the glucitol operonA second copy of API in the E. coli K-12 genome with biochemical properties similar to KdsD. nih.gov
KdsD (Arabidopsis thaliana)AtKdsDKdo biosynthesisOptimum pH 8.0 and temperature 37°C; Inhibited by Co2+ and Cd2+ metal ions; Km for A5P is 0.16 mmol/L. nih.gov
GFAT (Crithida fasciculata)GFATD-Ara-5P synthesisA domain of this enzyme, typically for glucosamine synthesis, provides the isomerase activity. Complements E. coli API mutants. nih.gov

Salvage Pathways and Nucleotide Sugar Formation

In addition to de novo synthesis, many organisms utilize salvage pathways to recycle monosaccharides released from the breakdown of polymers or obtained from the environment. nih.govresearchgate.netwikipedia.org These pathways convert free sugars into activated nucleotide sugars, which serve as donors for glycosylation reactions. researchgate.net

Conversion of Exogenous D-Arabinose to Activated Nucleotide Sugars (e.g., GDP-α-D-Arabinopyranose, UDP-β-L-Arabinose)

Salvage pathways provide an efficient means to convert exogenous arabinose into activated forms. The specific nucleotide sugar formed depends on the organism and the enantiomer of arabinose being metabolized.

GDP-α-D-Arabinopyranose: In certain trypanosomatid parasites like Leishmania major and Crithida fasciculata, exogenous D-arabinose is salvaged to form GDP-α-D-arabinopyranose (GDP-D-Ara). nih.govnih.govnih.gov This nucleotide sugar is the precursor for the D-arabinopyranose residues found in major cell surface glycoconjugates, such as lipophosphoglycan (LPG). nih.govnih.gov Pulse-chase experiments have confirmed that D-arabinose is sequentially incorporated into D-arabinose-1-phosphate and then GDP-D-Ara before being transferred to glycoconjugates. nih.gov

UDP-β-L-Arabinose: In plants, a salvage pathway exists for L-arabinose, a key component of cell wall polymers like pectin (B1162225) and hemicellulose. frontiersin.orgnih.gov Free L-arabinose is reactivated to form UDP-β-L-arabinose (UDP-L-Ara). nih.govfrontiersin.org This process allows the plant to recycle L-arabinose released during cell wall restructuring. researchgate.net UDP-L-Ara then serves as the donor for the synthesis of new arabinose-containing glycans. frontiersin.org

Enzymatic Activities of Arabinose-1-Kinase and UDP-Sugar Pyrophosphorylase

The conversion of free arabinose into a nucleotide sugar is a two-step enzymatic process. nih.govnih.gov

Arabinose-1-Kinase: The first step is the phosphorylation of the free sugar at the anomeric carbon (C-1). This reaction is catalyzed by a specific sugar-1-kinase. In C. fasciculata, an MgATP-dependent D-arabino-1-kinase activity has been identified and characterized. nih.gov This enzyme converts D-arabinose into D-arabinose-1-phosphate. nih.gov Similarly, in the plant salvage pathway, an arabinokinase phosphorylates L-arabinose to L-arabinose-1-phosphate. frontiersin.orgnih.gov

UDP/GDP-Sugar Pyrophosphorylase: The second step involves the condensation of the sugar-1-phosphate with a nucleoside triphosphate (UTP or GTP) to form the activated nucleotide sugar and pyrophosphate. nih.govnih.gov

In trypanosomatids, a pyrophosphorylase condenses D-arabinose-1-phosphate with GTP to yield GDP-α-D-arabinopyranose. nih.gov

In plants, an enzyme with broad substrate specificity, UDP-sugar pyrophosphorylase (USP), catalyzes the conversion of multiple sugar-1-phosphates, including L-arabinose-1-phosphate, into their corresponding UDP-sugars using UTP. nih.govnih.govfrontiersin.org The essential role of USP in arabinose recycling is demonstrated by the fact that mutant plants with reduced USP activity accumulate free arabinose in their cytoplasm. nih.gov

Regulation of α-D-Arabinopyranose Metabolism

The biosynthesis and utilization of arabinose are subject to tight regulation at multiple levels to ensure that its production is balanced with cellular needs and to prevent the wasteful expenditure of energy.

Feedback Inhibition: A common regulatory mechanism is feedback or end-product inhibition, where the final product of a pathway inhibits an enzyme at an early, often committed, step. britannica.combioninja.com.au

In the bacterial Kdo biosynthetic pathway, the D-arabinose-5-phosphate isomerase (API) from Bacteroides fragilis is inhibited by cytidine 5′-monophospho-3-deoxy-D-manno-2-octulosonic acid (CMP-Kdo), the final activated product of the pathway. nih.gov

In Sinorhizobium meliloti, the biosynthesis of UDP-β-L-arabinose occurs via the epimerization of UDP-α-D-xylose. The enzyme that produces this precursor, UDP-xylose synthase (SmUxs1), is subject to feedback inhibition by the downstream product, UDP-arabinose. nih.gov

Transcriptional Regulation (L-Arabinose Operon): In E. coli, the metabolism of L-arabinose is controlled by the ara operon, which is a classic example of both positive and negative transcriptional regulation. wikipedia.orgslideshare.net

The regulator protein AraC acts as a repressor in the absence of arabinose by binding to two distant DNA sites, creating a loop that blocks transcription. wikipedia.org

When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. The AraC-arabinose complex binds to different sites, breaking the DNA loop and promoting transcription of the metabolic genes. wikipedia.org

This system is also subject to catabolite repression; full activation requires the binding of the CAP-cAMP complex, which signals the absence of glucose, the preferred carbon source. slideshare.net

Furthermore, arabinose-bound AraC can repress the promoters of the xylose metabolic genes, establishing a hierarchy for sugar utilization. nih.govnih.gov

Autoregulation: The AraC protein also regulates its own synthesis. At high concentrations, AraC binds to an operator site in its own promoter, physically blocking RNA polymerase and thus inhibiting its own expression. wikipedia.org

Gene Expression and Post-Translational Control of Biosynthetic Enzymes

The synthesis of D-arabinose is catalyzed by a series of enzymes whose genes are essential for the growth and survival of M. tuberculosis. The expression of these genes is critical for maintaining cell wall integrity.

Gene Expression: The pathway commences with the formation of 5-phosphoribosyl 1-pyrophosphate (PRPP) from the pentose phosphate pathway intermediate, D-ribose 5-phosphate. nih.govresearchgate.net This reaction is catalyzed by the enzyme phosphoribosylpyrophosphate synthetase (PRPP synthetase), encoded by the prsA (Rv1017c) gene. asm.org PRPP synthetase is considered a rate-limiting enzyme in the pathway. researchgate.net The activated ribosyl moiety of PRPP is then transferred to a lipid carrier, decaprenyl phosphate, by a 5-phosphoribosyltransferase encoded by ubiA (Rv3806c). nih.govnih.gov

The final and committed steps involve the dephosphorylation of the resulting lipid-linked intermediate, followed by a crucial epimerization reaction that converts the ribose moiety into arabinose. nih.gov This two-step epimerization is catalyzed by a heteromeric complex composed of the proteins DprE1 and DprE2, encoded by the genes Rv3790 and Rv3791, respectively. nih.gov The dprE1 gene in particular has been identified as essential for mycobacterial viability and is the target of several novel anti-tuberculosis drug candidates, such as benzothiazinones. epfl.chnih.gov The essentiality of these genes underscores the importance of their continued expression for bacterial survival. epfl.ch Genes such as Rv3790 and Rv3791 are co-transcribed, indicating a coordinated level of gene expression control. epfl.ch

Table 1: Key Genes and Enzymes in Mycobacterial D-Arabinose Biosynthesis
Gene (M. tuberculosis)Enzyme NameFunction in PathwayEssentiality
prsA (Rv1017c)Phosphoribosylpyrophosphate synthetaseConverts D-ribose 5-phosphate to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.govasm.orgEssential. researchgate.net
ubiA (Rv3806c)5-phosphoribosyltransferaseTransfers the 5-phosphoribosyl group from PRPP to decaprenyl phosphate. nih.govEssential for arabinan (B1173331) synthesis. asm.org
dprE1 (Rv3790)Decaprenylphosphoryl-β-D-ribose 2'-epimerase, subunit 1Catalyzes the epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose. nih.govnih.govEssential. epfl.ch
dprE2 (Rv3791)Decaprenylphosphoryl-β-D-ribose 2'-epimerase, subunit 2Essential. nih.gov

Post-Translational Control: While specific covalent post-translational modifications (PTMs) like phosphorylation or acetylation have not been extensively characterized for the enzymes of the D-arabinose biosynthetic pathway in mycobacteria, regulation at the protein level is crucial. researchgate.netfrontiersin.org A primary mechanism of post-translational control for many biosynthetic pathways is allosteric regulation, where the activity of an enzyme is modulated by the binding of a small molecule at a site other than the active site.

The enzyme PRPP synthetase (prsA) is a key point of allosteric control. nih.gov In many organisms, PRPP synthetase activity is inhibited by purine and pyrimidine nucleotides, particularly adenosine diphosphate (ADP). kenyon.eduresearchgate.net This feedback inhibition allows the cell to regulate the production of PRPP based on the downstream availability of nucleotides, preventing the wasteful expenditure of energy (ATP) and resources when these products are abundant. nih.govnih.gov This ensures that the synthesis of D-arabinose precursors is balanced with the cell's broader metabolic needs for nucleotides and certain amino acids. kenyon.edu

Interplay with Central Carbon Metabolism and Pentose Utilization

The biosynthesis of α-D-arabinopyranose is not an isolated pathway but is deeply integrated with the core metabolic networks of the cell, particularly central carbon metabolism and the utilization of other pentose sugars.

Table 2: Link between Central Carbon Metabolism and D-Arabinose Biosynthesis
Central Metabolic PathwayPrecursor ProvidedEnzyme Consuming PrecursorProduct in D-Arabinose Pathway
Pentose Phosphate PathwayD-Ribose 5-phosphatePRPP Synthetase (PrsA)5-Phosphoribosyl 1-pyrophosphate (PRPP). nih.gov
GlycolysisGlucose-6-PhosphateG6P DehydrogenaseEnters Pentose Phosphate Pathway to generate D-Ribose 5-phosphate. khanacademy.org

Interplay with Pentose Utilization: The D-arabinose pathway exemplifies a biosynthetic mode of pentose utilization. Here, a pentose phosphate (D-ribose 5-phosphate) is consumed as a substrate and converted into another essential structural component. nih.gov This contrasts sharply with the catabolic utilization of pentoses seen in other bacteria like Escherichia coli. In those systems, environmental pentoses such as L-arabinose or D-xylose are transported into the cell and broken down to feed into the PPP, ultimately to generate energy. dtu.dk

This catabolic utilization is typically controlled by inducible gene systems, like the well-studied ara operon for L-arabinose, which are activated in the presence of the specific pentose and repressed in the presence of a preferred carbon source like glucose (carbon catabolite repression). In contrast, the mycobacterial D-arabinose pathway is anabolic. Its components are essential enzymes required for growth, and their regulation is tied to the internal supply of metabolic precursors from the PPP rather than the external availability of free pentoses for catabolism. researchgate.netasm.org This highlights two distinct evolutionary strategies for the interplay with pentoses: one for energy extraction from the environment and another for the synthesis of essential structural components from central metabolic intermediates.

Enzymatic Transformations and Degradation Mechanisms Involving α D Arabinopyranose

Glycoside Hydrolases Acting on Arabinose-Containing Glycans

The degradation of arabinose-containing glycans is carried out by a suite of enzymes with distinct specificities for the various glycosidic linkages and arabinose conformations. These enzymes often work in concert to achieve the complete breakdown of complex arabinan (B1173331) structures.

α-L-Arabinofuranosidases (ABFs) are exo-acting enzymes that hydrolyze terminal, non-reducing α-L-arabinofuranosyl residues from a variety of substrates, including arabinoxylans, arabinogalactans, and arabinans. These enzymes are classified into several Glycoside Hydrolase (GH) families, including GH2, GH3, GH43, GH51, GH54, and GH62. Their substrate specificity can vary significantly, particularly concerning the type of glycosidic linkage they cleave.

Research has elucidated the linkage preferences of various ABFs. For instance, α-L-arabinofuranosidases from Aspergillus niger have been shown to hydrolyze methyl 2-O-, methyl 3-O-, and methyl 5-O-α-L-arabinofuranosyl-α-L-arabinofuranosides, with varying orders of preference for the (1→2), (1→3), and (1→5) linkages depending on the specific enzyme. nih.govoup.com Similarly, an α-L-arabinofuranosidase from Trichoderma reesei demonstrated the ability to cleave (1→2), (1→3), and (1→5)-linkages, with a preference for the (1→5)-linkage in methyl α-L-arabinofuranosides. nih.govoup.com Enzymes from the thermophilic bacterium Caldanaerobius polysaccharolyticus, specifically from the GH51 family (CpAbf51A and CpAbf51B), have been shown to cleave α-1,2, α-1,3, and α-1,5 linkages in arabinan-oligosaccharides. asm.orgnih.gov

Enzyme SourceGH FamilySubstrates CleavedLinkage Specificity Preference
Aspergillus niger 5-16Not specifiedArabinan, Methyl α-L-arabinofuranosides(1→2) > (1→3) > (1→5)
Aspergillus niger (Megazyme)Not specifiedArabinan, Arabinoxylan oligosaccharides, Methyl α-L-arabinofuranosides(1→5) > (1→2) > (1→3)
Trichoderma reeseiNot specifiedp-nitrophenyl-α-L-arabinofuranoside, Arabinan, Arabinoxylan, Arabinogalactan(1→5) > (1→2) ≥ (1→3)
Caldanaerobius polysaccharolyticus (CpAbf51A, CpAbf51B)GH51Arabinan-oligosaccharidesCleaves α-1,2, α-1,3, and α-1,5 linkages

Endo-arabinanases (ABNs) are enzymes that catalyze the endohydrolysis of (1→5)-α-arabinofuranosidic linkages within the backbone of arabinans. creative-enzymes.comwikipedia.org These enzymes primarily belong to the GH43 family. ABNs are most active on linear 1,5-α-L-arabinan, and their activity can be hindered by the presence of arabinofuranosyl side chains. creative-enzymes.comwikipedia.org For instance, an endo-1,5-α-arabinanase from Aspergillus niger acts more slowly on branched arabinans compared to linear arabinans. The action of ABNs releases arabino-oligosaccharides of varying lengths, which can then be further degraded by exo-acting enzymes. asm.org

Recent research has identified novel exo-arabinofuranosidases involved in the degradation of complex arabinans, such as those found in mycobacterial cell walls. Notably, these arabinans are composed of D-arabinose. An exo-α-D-arabinofuranosidase from Microbacterium arabinogalactanolyticum has been classified into the GH172 family. nih.gov Enzymes in GH172, such as αFFase1, are known to act with a retaining mechanism. cazypedia.org Additionally, an exo-β-D-arabinofuranosidase from the same organism was identified as belonging to the GH116 family. nih.gov These enzymes exhibit specificity for the d-enantiomer of arabinose, highlighting the diversity of arabinose-degrading enzymes.

While most arabinose in plant polysaccharides is in the furanose form, the pyranose form also exists. β-L-Arabinopyranosidases are enzymes that specifically hydrolyze terminal β-L-arabinopyranosyl residues. An intracellular β-L-arabinopyranosidase (Abp) from the thermophilic soil bacterium Geobacillus stearothermophilus T6 has been characterized as a member of the GH27 family. nih.gov This enzyme was shown to remove β-L-arabinopyranose residues from both synthetic substrates and native polysaccharides like sugar beet arabinan and larch arabinogalactan. nih.gov Structural studies of Abp have revealed that an isoleucine residue (Ile67) in the active site is critical for its high preference for arabinopyranoside over galactopyranoside substrates. nih.gov A β-L-arabinopyranosidase from Streptomyces avermitilis has also been identified as a novel member of the GH27 family, with a high specific activity towards p-nitrophenyl-β-L-arabinopyranoside. nih.gov

EnzymeSource OrganismGH FamilySubstrate SpecificityKey Findings
AbpGeobacillus stearothermophilus T6GH27β-L-arabinopyranose residuesActive on synthetic substrates, sugar beet arabinan, and larch arabinogalactan. Specificity is determined by a key isoleucine residue in the active site.
β-L-arabinopyranosidaseStreptomyces avermitilisGH27p-nitrophenyl-β-L-arabinopyranosideHigh specific activity for β-L-arabinopyranoside; can remove L-arabinose from larch arabinogalactan.

The complete degradation of highly branched and complex arabinans requires the coordinated and synergistic action of multiple enzymes. The interplay between endo- and exo-acting enzymes is crucial for efficient hydrolysis. ABFs first act by removing the α-1,2- and α-1,3-linked arabinofuranosyl side chains. This debranching exposes the α-1,5-arabinan backbone, making it accessible to the action of ABNs. The ABNs then cleave the backbone into smaller arabino-oligosaccharides, which in turn become substrates for ABFs to release arabinose monomers. asm.org

A study on the synergistic action of an α-L-arabinofuranosidase (GAFase) from Geobacillus sp. and an endo-1,5-α-L-arabinanase (BlABNase) from Bacillus licheniformis demonstrated this principle effectively. While GAFase alone hydrolyzed 35.9% of L-arabinose from sugar beet arabinan and BlABNase alone released only 0.5%, the simultaneous action of both enzymes resulted in the liberation of approximately 91.2% of the L-arabinose. nih.gov This highlights a powerful synergy where the debranching activity of the exo-hydrolase facilitates the backbone degradation by the endo-hydrolase, leading to a significantly higher yield of monosaccharides. nih.govsemanticscholar.org

Glycosyltransferases Utilizing α-D-Arabinopyranose Units

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. In plants, uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) are responsible for the glycosylation of a wide range of small molecules, a process crucial for their metabolism and biological activity. nih.govdtu.dk

The sugar donor for the transfer of arabinose is typically UDP-L-arabinose. While the furanose form is more commonly incorporated into polysaccharides, the pyranose form is also utilized. A plant mutase has been identified that reversibly interconverts UDP-L-arabinopyranose and UDP-L-arabinofuranose, with the pyranose form being favored at equilibrium. oup.com

An example of a glycosyltransferase utilizing an arabinopyranose unit is UGT91R1 from tomato (Solanum lycopersicum). This enzyme has been shown to catalyze the arabinosylation of (Z)-3-hexenyl β-D-glucopyranoside to produce (Z)-3-hexenyl β-vicianoside. nih.gov The enzyme uses UDP-arabinose as the sugar donor. Kinetic analysis of UGT91R1 revealed a Kₘ value of 23 ± 2 µM for UDP-arabinose. nih.gov This reaction is part of the plant's defense mechanism, where volatile compounds are glycosylated.

Arabinosyltransferases in Glycoconjugate Assembly and Polymerization

Arabinosyltransferases are a class of glycosyltransferase enzymes that catalyze the transfer of arabinose sugar moieties to acceptor molecules, playing a crucial role in the assembly of complex glycoconjugates and polysaccharides. wikipedia.org In plants, these enzymes are integral to the biosynthesis of the cell wall, contributing to the structure of hydroxyproline-rich glycoproteins (HRGPs) like extensins and arabinogalactan-proteins (AGPs). nih.govmdpi.com Extensin glycosylation involves the addition of oligoarabinosides, which can be up to five arabinose units long, to hydroxyproline residues. nih.gov This process is carried out by a specific set of arabinosyltransferases, including hydroxyproline O-β-arabinosyltransferases, β-1,2-arabinosyltransferases, and at least one α-1,3-arabinosyltransferase. nih.gov Similarly, AGPs are heavily glycosylated with large arabinogalactan polysaccharides, where α-arabinose is a common modification on the β-1,6-galactose side chains. nih.gov The proper glycosylation of these proteins by arabinosyltransferases is essential for normal cell growth and development. nih.govmdpi.com

In mycobacteria, such as Mycobacterium tuberculosis, arabinosyltransferases (more specifically, arabinofuranosyltransferases) are vital for the synthesis of arabinogalactan and lipoarabinomannan (LAM), both of which are essential components of the bacterial cell wall. wikipedia.orgnih.gov These enzymes coordinate the formation of α-(1,5), α-(1,3), and β-(1,2) glycosidic bonds to build the complex arabinan domains of these polysaccharides. nih.gov The sole arabinose donor for these reactions is decaprenylphosphoryl-β-D-arabinose (DPA). nih.gov The essential role of these enzymes in cell wall integrity makes them a key target for antimycobacterial drugs like ethambutol. wikipedia.orgnih.gov

Enzymatic Mechanisms and Substrate Recognition of Glycosyltransferases

Glycosyltransferases (GTs) are the key enzymes responsible for catalyzing the formation of glycosidic bonds, which link sugar moieties to other molecules. mdpi.com Based on sequence homology, these enzymes are classified into numerous families. oup.com The catalytic mechanism of a glycosyltransferase results in either the inversion or retention of the stereochemistry at the anomeric carbon of the donor substrate. nih.gov An inverting transferase, for example, will transfer a sugar from an α-linked nucleotide donor (like UDP-α-Gal) to produce a β-linked product. nih.gov This occurs via a direct displacement SN2-type reaction where the acceptor's hydroxyl group attacks the anomeric carbon. nih.gov

The specificity of glycosyltransferases for both their donor and acceptor substrates is typically very high, a concept encapsulated in the "one enzyme–one linkage" hypothesis. nih.govnih.gov Many GTs exhibit a Bi-Bi sequential kinetic mechanism, where the nucleotide sugar donor binds to the enzyme first, followed by the acceptor substrate. nih.govnih.gov After catalysis, the glycosylated acceptor is released, followed by the nucleoside diphosphate. nih.gov This ordered binding is explained by a structural model where the enzyme's active site is a deep pocket; the donor substrate binds at the bottom, and the acceptor binds on top of it. nih.gov

Arabinosyltransferases involved in plant cell wall synthesis recognize specific amino acid residues (hydroxyproline or serine) on protein backbones as the initial attachment point for arabinosylation. nih.gov In mycobacteria, a series of linkage-specific arabinosyltransferases (such as AftA, AftB, EmbA, and EmbB) recognize the growing arabinan chain and utilize the lipid-linked donor DPA to elongate the polysaccharide. nih.govoup.com

Enzymatic Biotransformations and Derivatization

Chemoenzymatic Synthesis of Nucleoside Analogs from Arabinose-1-Phosphates

The chemoenzymatic synthesis of nucleoside analogs often utilizes α-D-arabinose-1-phosphate as a key intermediate. researchgate.net This approach leverages the catalytic activity of nucleoside phosphorylases (NPs), which catalyze the reversible phosphorolytic cleavage of the glycosidic bond in nucleosides. rsc.orgresearchgate.net In the synthetic direction, an NP can couple α-D-arabinose-1-phosphate with a desired nucleobase to form a new nucleoside analog. researchgate.net

A prominent example is the synthesis of the antiviral drug Vidarabine (B1017) (ara-A). rsc.orgnih.govunipv.it In one multi-enzyme cascade, uridine phosphorylase from Clostridium perfringens (CpUP) first catalyzes the phosphorolysis of a starting material like arabinosyluracil (araU) to generate α-D-arabinose-1-phosphate. researchgate.net Subsequently, a purine (B94841) nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) catalyzes the coupling of this arabinose-1-phosphate with adenine to form Vidarabine. researchgate.net This enzymatic cascade approach is considered a "green" technology as it avoids many protection/deprotection steps common in classical chemical synthesis and reduces waste. unipv.it The reaction can be shifted towards product formation and overcome the low water solubility of Vidarabine, achieving high conversion rates. unipv.itmdpi.com This method has been successfully scaled up and adapted for continuous-flow systems, demonstrating its industrial relevance. nih.gov

Biotransformation of Natural Products with α-L-Arabinopyranose Moieties (e.g., Ginsenosides)

Many natural products, such as ginsenosides from ginseng, contain sugar moieties that influence their bioavailability and pharmacological activity. nih.gov Enzymatic biotransformation can be used to modify these sugar chains, often converting major, less active compounds into minor, more potent ones. mdpi.com Ginsenoside Rb2, for instance, contains an α-L-arabinopyranose moiety attached to the C-20 position of its aglycone. nih.gov

Specific enzymes, namely α-L-arabinopyranosidases, can selectively cleave this arabinose sugar. nih.gov An α-L-arabinopyranosidase (AbpBs) from Blastococcus saxobsidens has been cloned, expressed, and used to convert ginsenoside Rb2 into ginsenoside Rd. nih.gov This transformation is a key step, as ginsenoside Rd is a precursor for the synthesis of other pharmacologically important minor ginsenosides like compound K. nih.govnih.gov The recombinant AbpBs enzyme can completely convert ginsenoside Rb2 to ginsenoside Rd in a short time frame (e.g., within 1 hour), demonstrating a high-yield, rapid, and potentially low-cost method for producing valuable minor ginsenosides. nih.gov Other α-L-arabinosidases from various microbial sources have also been shown to convert ginsenoside Rc into ginsenoside Rd by removing the arabinose moiety. researchgate.net

Enzyme Kinetics and Mechanistic Studies

Determination of Kinetic Parameters (Km, Vmax) for α-D-Arabinopyranose-Related Enzymes

Understanding the kinetics of enzymes that process arabinose-containing substrates is fundamental to characterizing their function. The key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), are determined by measuring the initial reaction rate at varying substrate concentrations. ucl.ac.uk Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. libretexts.org A low Km value generally indicates a high affinity of the enzyme for its substrate. libretexts.org These parameters are typically derived by fitting the experimental data to the Michaelis-Menten equation, often using linear transformations like the Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]). ucl.ac.ukutah.eduyoutube.com

Kinetic studies have been performed on various enzymes that act on arabinose-containing substrates. For example, a novel α-L-arabinopyranosidase (AbpBs) from Blastococcus saxobsidens was characterized using the synthetic substrate p-nitrophenyl-α-L-arabinopyranoside. nih.gov The apparent Km and Vmax values were determined to be 0.078 ± 0.0002 μM and 1.4 ± 0.1 μmol/min/mg of protein, respectively. nih.gov Another study on an α-L-arabinopyranosidase from Bifidobacterium longum (BlArap42B) reported Km and kcat (turnover number, related to Vmax) values of 3.4 ± 0.4 mM and 160 ± 10 s⁻¹, respectively, for the same substrate. nih.gov For natural substrates like paeonolide and ginsenoside Rb2, this enzyme showed significantly lower Km values (<0.1 mM) and higher catalytic efficiencies, indicating a preference for these more complex molecules. nih.gov

Table 1: Kinetic Parameters of Arabinose-Related Enzymes This table is interactive. You can sort the columns by clicking on the headers.

Enzyme Source Organism Substrate Km Vmax or kcat Reference
α-L-Arabinopyranosidase (AbpBs) Blastococcus saxobsidens p-nitrophenyl-α-L-arabinopyranoside 0.078 µM 1.4 µmol/min/mg nih.gov
α-L-Arabinopyranosidase (BlArap42B) Bifidobacterium longum p-nitrophenyl-α-L-arabinopyranoside 3.4 mM kcat = 160 s⁻¹ nih.gov
α-L-Arabinopyranosidase (BlArap42B) Bifidobacterium longum Paeonolide 0.074 mM kcat = 240 s⁻¹ nih.gov
α-L-Arabinofuranosidase (AbfB) Bifidobacterium longum p-nitrophenyl-α-L-arabinofuranoside 0.295 mM 417 U/mg nih.gov

Elucidation of Catalytic Mechanisms and Substrate Recognition through Enzyme-Substrate Complexes

The precise catalytic mechanisms and substrate recognition principles for enzymes acting specifically on α-D-arabinopyranose are not as extensively documented as those for enzymes metabolizing the more common L-arabinose enantiomer. However, detailed structural and mechanistic studies of related glycoside hydrolases (GHs) provide a robust framework for understanding how these enzymes likely function. By examining enzyme-substrate complexes in homologous systems, key principles of catalysis and molecular recognition can be elucidated.

Glycoside hydrolases typically employ a general acid/base catalytic mechanism involving a pair of carboxylic acid residues (aspartate or glutamate) within the active site. The hydrolysis of the glycosidic bond proceeds via one of two major stereochemical outcomes: retention or inversion of the anomeric configuration.

A classic example that offers insight comes from the study of glycoside hydrolase family 27 (GH27). This family includes α-D-galactosidases and, more recently discovered, β-L-arabinopyranosidases. nih.gov Structural analysis of a β-L-arabinopyranosidase from Streptomyces avermitilis revealed a catalytic module highly similar to that of GH27 α-D-galactosidases. nih.gov The active site contains two conserved aspartic acid residues, Asp186 and Asp247, which are positioned to act as the catalytic residues. nih.gov In the complex with L-arabinose, Asp186 is observed forming a hydrogen bond with the anomeric hydroxyl group (O1), while Asp247 hydrogen bonds with the O2 hydroxyl. nih.gov This arrangement is consistent with a retaining double-displacement mechanism.

This mechanism proceeds in two steps:

Glycosylation: One of the catalytic carboxylates acts as a nucleophile, attacking the anomeric carbon (C1) of the arabinopyranose ring. Simultaneously, the other carboxylate acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the non-sugar portion of the substrate). This step results in the formation of a covalent glycosyl-enzyme intermediate.

Deglycosylation: The general acid (now deprotonated) activates a water molecule, which then acts as a nucleophile to attack the anomeric carbon of the intermediate. This hydrolyzes the intermediate, releasing α-D-arabinopyranose and regenerating the enzyme's active site for the next catalytic cycle.

Substrate recognition—the ability of the enzyme to specifically bind α-D-arabinopyranose while discriminating against other sugars—is dictated by the precise three-dimensional architecture of the active site. The arrangement of amino acid side chains creates a network of hydrogen bonds and van der Waals interactions that are complementary to the shape and stereochemistry of the substrate.

Studies comparing the structures of GH27 β-L-arabinopyranosidase and α-D-galactosidase have shown that subtle changes in the active site can switch substrate specificity. A single amino acid substitution—an aspartic acid in the α-D-galactosidase being replaced by a glutamic acid in the β-L-arabinopyranosidase—alters the space within the catalytic pocket. nih.gov This change accommodates the smaller L-arabinopyranose, which lacks the hydroxymethyl group present on the C-5 carbon of D-galactose. nih.gov This finding is critical as it demonstrates that enzyme specificity for arabinopyranosides can be modulated by minor alterations to the active site, providing a model for how an enzyme could specifically recognize the D-enantiomer.

For a hypothetical α-D-arabinopyranosidase, the active site would be exquisitely shaped to recognize the specific orientation of the hydroxyl groups of the D-arabinopyranose ring. The table below details the key residues and their interactions, as inferred from studies on homologous enzymes that bind pyranoside sugars.

Enzyme Family (Homologous Example)Catalytic NucleophileGeneral Acid/BaseKey Substrate Recognition ResiduesInteraction with Substrate
GH27 (β-L-Arabinopyranosidase)Asp186Asp247Glu99Forms hydrogen bonds with hydroxyl groups; steric hindrance by the larger glutamic acid side chain helps discriminate against sugars with a C-5 hydroxymethyl group (like galactose). nih.gov
GH42 (α-L-Arabinopyranosidase)Glu311Glu151Trp345, Trp358Aromatic side chains of tryptophan residues block the space where the C6 carbon of galactose would be, thus favoring the binding of arabinopyranose which lacks this carbon. nih.gov

This table presents data from enzymes that act on L-arabinopyranose to illustrate the principles of catalytic action and substrate recognition that would be conserved in an enzyme specific for α-D-arabinopyranose.

The elucidation of these mechanisms through X-ray crystallography of enzyme-substrate complexes provides a static "snapshot" of key moments along the reaction coordinate. These structures reveal the distortion of the pyranose ring from its stable chair conformation towards a more planar, transition-state-like conformation upon binding to the active site. This substrate distortion is a common feature of enzymatic catalysis, helping to lower the activation energy of the reaction.

Structural Elucidation and Conformational Dynamics of α D Arabinopyranose

Advanced Spectroscopic Characterization

The precise structural elucidation of carbohydrates like α-D-arabinopyranose is fundamental to understanding their biological roles. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provide indispensable tools for determining not only the primary sequence of oligosaccharides but also the three-dimensional arrangement of their constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Conformation and Glycosidic Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information on carbohydrates in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the anomeric configuration (α or β), the position of glycosidic linkages, and the preferred conformation of the pyranose ring.

For α-D-arabinopyranose, the ¹H-NMR spectrum provides key insights. The anomeric proton (H-1) signal is particularly diagnostic; in the α-anomer, this proton is in an axial orientation, and its signal typically appears downfield compared to the corresponding β-anomer due to the anomeric effect. creative-proteomics.com The chemical shifts and spin-spin coupling constants (J-couplings) of the ring protons are sensitive to their dihedral angles, which allows for the determination of the ring's chair conformation (e.g., ¹C₄ or ⁴C₁). For instance, large ³J(H,H) coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between adjacent protons, a key feature in chair conformations.

The ¹³C-NMR spectrum is also highly informative. The chemical shift of the anomeric carbon (C-1) is characteristic of the anomeric configuration, generally resonating at a different frequency for α and β anomers. unina.it For pyranose residues, anomeric carbon signals are typically found in the 90–110 ppm region. unina.it One-bond ¹J(C1,H1) coupling constants are also stereospecific, measuring around 170 Hz for α-anomers and 160 Hz for β-anomers, providing a reliable method for anomeric assignment. unina.it

In the context of oligosaccharides, 2D NMR experiments are essential for determining the sequence and linkage patterns.

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, allowing for the tracing of the proton network within each monosaccharide residue.

TOCSY (Total Correlation Spectroscopy) extends this correlation to the entire spin system of a sugar residue, helping to assign all proton signals from a single, well-resolved resonance. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton. unina.it

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying glycosidic linkages by observing a correlation between the anomeric proton of one residue and the carbon atom of the neighboring residue to which it is attached. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing through-space correlations. For glycosidic linkage analysis, a NOE between the anomeric proton (H-1) of one sugar and a proton on the aglyconic residue confirms the linkage site and provides information about the conformation around the glycosidic bond. researchgate.netnih.gov

Table 1: Representative NMR Parameters for α-Pyranoside Analysis
ParameterTypical Value/ObservationStructural Information Provided
¹H Chemical Shift (δ H-1)~5.1 ppm (α) vs. ~4.5 ppm (β)Anomeric Configuration creative-proteomics.com
³J(H1,H2) Coupling ConstantSmall (~2-4 Hz) for axial-equatorialAnomeric Configuration & Ring Conformation
¹³C Chemical Shift (δ C-1)90-98 ppm (α-anomers, free reducing)Anomeric Configuration unina.it
¹J(C1,H1) Coupling Constant~170 HzAnomeric Configuration (α) unina.it
HMBC CorrelationH-1 (residue A) to C-X (residue B)Glycosidic Linkage Position (1→X) researchgate.net
NOESY CorrelationH-1 (residue A) to H-X (residue B)Glycosidic Linkage & Conformation researchgate.netnih.gov

Mass Spectrometry Techniques for Oligosaccharide and Glycoconjugate Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of oligosaccharides and glycoconjugates due to its high sensitivity and ability to handle complex mixtures. nih.gov Soft ionization methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are preferred as they generate intact molecular ions with minimal fragmentation. nih.gov

A typical MS workflow involves determining the molecular weight of an oligosaccharide, from which its monosaccharide composition can be inferred. nih.gov For structural confirmation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In this approach, a specific precursor ion is isolated and then fragmented through methods like Collision-Induced Dissociation (CID). nih.gov The resulting fragment ions provide detailed structural information.

The fragmentation of glycosidic bonds is the most common pathway, yielding B- and Y-type ions (following the Domon and Costello nomenclature), which reveal the monosaccharide sequence. Cross-ring cleavage, producing A- and X-type ions, can also occur and provides valuable information about the positions of glycosidic linkages. nih.gov For instance, the fragmentation pattern can distinguish between a (1→2), (1→3), or (1→4) linkage involving an arabinopyranose residue.

For complex glycoconjugates, MS is often coupled with separation techniques like liquid chromatography (LC), creating powerful LC-MS workflows. nih.govacs.org This approach allows for the separation of different glycoforms before they are introduced into the mass spectrometer for detailed structural analysis. nih.govacs.org Derivatization, such as permethylation, is frequently used to increase the volatility and stability of the carbohydrate, leading to more predictable fragmentation patterns and simplifying spectral interpretation. researchgate.net

Table 2: Mass Spectrometry Techniques for Arabinopyranose-Containing Oligosaccharides
TechniqueIonization MethodKey ApplicationInformation Obtained
MALDI-TOF MSMALDIAnalysis of complex mixtures, profilingMolecular weight, composition, purity nih.gov
ESI-MSⁿESIDetailed structural elucidationSequence, branching, linkage position nih.govhelsinki.fi
LC-MS/MSESIAnalysis of isomeric glycansSeparation and identification of isomers, quantitation nih.govacs.org
CID-Fragmentation of precursor ionsGlycosidic bond and cross-ring cleavages nih.gov

Computational Approaches to Conformational Analysis

While spectroscopic methods provide experimental data on the average solution-state structure of α-D-arabinopyranose, computational chemistry offers a powerful complementary approach. These methods allow for the detailed exploration of the molecule's conformational landscape, providing insights into the relative energies of different conformers and the stereoelectronic effects that govern its structure.

Quantum Mechanical Studies and Potential Energy Surface Exploration of the Arabinopyranose Ring

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), provide a highly accurate description of molecular structures and energies. springernature.com These methods can be used to generate a potential energy surface (PES) for the arabinopyranose ring. wikipedia.org A PES is a multidimensional map that describes the molecule's energy as a function of its geometric parameters, such as bond lengths and dihedral angles. wikipedia.org

By exploring the PES, researchers can identify all possible stable conformations (local energy minima) of the arabinopyranose ring, such as the various chair (e.g., ¹C₄, ⁴C₁) and boat/skew-boat forms. The calculations also locate transition states, which are the energy maxima connecting different minima, thereby defining the energy barriers to conformational interconversion. arxiv.org QM studies are particularly valuable for investigating subtle electronic effects that are not well-described by simpler models, providing a rigorous theoretical foundation for understanding the molecule's conformational preferences. springernature.com

Application and Comparison of Molecular Mechanics Force Fields for Conformational Preferences

While QM methods are highly accurate, they are computationally expensive, limiting their application to relatively small molecules or specific conformational searches. springernature.com For larger systems or more extensive conformational sampling (e.g., molecular dynamics simulations), molecular mechanics (MM) force fields are employed. researchgate.net Force fields are sets of empirical potential energy functions and parameters that describe the energy of a molecule based on its atomic coordinates. arxiv.org

Several force fields have been specifically developed or parameterized for carbohydrates, including:

AMBER: Widely used for biomolecular simulations, with specific parameter sets (e.g., GLYCAM) developed for carbohydrates. nih.govnih.gov

CHARMM: Another popular force field for biomolecules, with carbohydrate-specific parameters available.

CVFF and CFF91: Also applied in carbohydrate conformational analysis. nih.gov

These force fields differ in their functional forms and parameterization, which can lead to variations in their predictions of conformational preferences. nih.gov For example, the relative energies of different chair conformers or the rotational profiles of glycosidic linkages may differ between force fields. Therefore, the choice of force field is critical, and results are often validated by comparison with experimental NMR data or high-level QM calculations. researchgate.netnih.gov

Table 3: Comparison of Common Molecular Mechanics Force Fields for Carbohydrates
Force FieldStrengthsConsiderations
AMBER (with GLYCAM)Extensively parameterized for a wide range of monosaccharides and linkages. Good performance for pyranoses. nih.govPerformance can be sensitive to the specific parameter set and water model used.
CHARMMWell-established for proteins and nucleic acids, with robust carbohydrate parameters.May require careful validation for unusual sugar residues or linkage types.
CVFF / CFF91Have shown good agreement with experimental data for certain disaccharides. nih.govLess commonly used for large-scale carbohydrate simulations compared to AMBER/CHARMM.

Analysis of Anomeric Effects and Exocyclic Bond Conformations

The conformation of α-D-arabinopyranose is significantly influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.orgscripps.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the expected steric hindrance. wikipedia.org In α-D-arabinopyranose, the C-1 hydroxyl group is axial.

This preference is explained by a stabilizing stereoelectronic interaction. A widely accepted model involves hyperconjugation, where there is an overlap between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the exocyclic C1-O1 bond. wikipedia.org This interaction is maximized when the lone pair orbital and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation. wikipedia.org The magnitude of this stabilization is typically estimated to be 4-8 kJ/mol. wikipedia.org Another explanation considers the dipole-dipole interactions between the ring oxygen and the anomeric substituent, which are minimized in the axial configuration. dypvp.edu.in

Anomeric Flexibility and Ring Pucker Dynamics

The conformational behavior of α-D-arabinopyranose is characterized by a dynamic interplay between different ring forms and the flexibility of the pyranose ring itself. This section explores the equilibrium between its pyranose and furanose forms and the impact of substituents on its conformational stability.

Comparative Conformational Analysis of Pyranose and Furanose Forms of Arabinose

In solution, D-arabinose exists in a dynamic equilibrium between its six-membered pyranose and five-membered furanose ring structures, each of which can exist as α and β anomers. However, the distribution of these tautomers is highly dependent on the solvent environment. In aqueous solutions, D-arabinose overwhelmingly favors the pyranose form, with furanose forms being virtually undetectable by proton NMR spectroscopy cdnsciencepub.comcdnsciencepub.com. The pyranose ring typically adopts a stable chair conformation, which minimizes steric strain nih.gov.

Conversely, in a less polar solvent like dimethyl sulfoxide (DMSO), the equilibrium shifts significantly. The proportion of the furanose form can increase to as much as one-third of the total sugar in solution cdnsciencepub.com. This shift is attributed to changes in solvation and intramolecular hydrogen bonding patterns. Furanose rings are inherently more flexible than pyranose rings and can interconvert between multiple envelope and twist conformations with low energy barriers nih.gov. Computational studies confirm that for the unsubstituted sugar in the gas phase or in water, the pyranose form is energetically more stable than the furanose form by several kcal/mol acs.org.

Solventα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)Reference
Deuterium Oxide (D₂O)~99% (total pyranose)<1% (total furanose) cdnsciencepub.comcdnsciencepub.com
Dimethyl Sulfoxide (DMSO)~67% (total pyranose)~33% (total furanose) cdnsciencepub.com

Influence of Substituents and Glycosidic Linkages on Ring Flexibility and Stability

The conformational equilibrium and stability of the arabinopyranose ring are significantly influenced by the presence of substituents and the formation of glycosidic bonds. Chemical modifications can alter the balance between the pyranose and furanose forms and affect the flexibility of the pyranose ring.

For example, partial methylation of the hydroxyl groups, such as in 2,3-di-O-methyl-D-arabinose, increases the preference for the furanose ring structure in both aqueous and DMSO solutions cdnsciencepub.comresearchgate.net. A more dramatic effect is observed with per-O-sulfation. The addition of sulfate groups to all hydroxyls inverts the relative stabilities, making the furanoside form energetically more favorable than the pyranoside form. This thermodynamic shift is strong enough to drive a rearrangement from the pyranoside to the furanoside ring acs.org.

The formation of a glycosidic linkage effectively locks the monosaccharide into a specific ring form. For instance, in the disaccharide 3-O-α-D-glucopyranosyl-D-arabinopyranose, the arabinose unit is fixed in its pyranose configuration nist.gov. Similarly, in natural polysaccharides like arabinoxylans, arabinose is found as furanosyl side chains linked to a xylan backbone, demonstrating how biological synthesis dictates a specific isomeric form frontiersin.org. The nature of the glycosidic linkage (e.g., α-1,2 or α-1,3) dictates the orientation of the arabinose unit relative to the main polymer chain, which is a critical factor for recognition and degradation by specific enzymes frontiersin.orgmdpi.com.

X-ray Crystallographic Insights into α-D-Arabinopyranose Structures

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. This technique has been instrumental in elucidating the precise bond lengths, angles, and ring conformation of α-D-arabinopyranose within various chemical contexts.

Crystallographic Analysis of α-D-Arabinopyranose-Containing Molecules and Enzyme Complexes

Crystallographic studies of molecules containing the α-D-arabinopyranose moiety confirm its preferred conformation and reveal detailed intermolecular interactions. An example is the crystal structure of 3-O-α-D-glucopyranosyl-α-D-arabinopyranose monohydrate, which has been crystallized and characterized nist.gov. In this structure, the arabinopyranose ring is held in a stable chair conformation, dictated by the steric and electronic demands of the glycosidic linkage and the crystal packing forces.

While crystal structures of enzyme complexes with D-arabinopyranose are not extensively documented, valuable insights can be drawn from related structures. The crystal structure of L-arabinose dehydrogenase from Aspergillus brasiliensis has been solved in complex with its substrate, L-arabinose, which exists in the pyranose form researchgate.net. Although this is the L-enantiomer, the ring conformation and binding interactions provide a model for how the pyranose ring is recognized. In the active site, the L-arabinopyranose ring is stabilized by a network of hydrogen bonds. Specifically, the O1 hydroxyl group is involved in hydrogen bonding that orients the sugar for catalysis researchgate.net. Such crystallographic snapshots are crucial for understanding the structural basis of enzyme specificity and mechanism.

CompoundAnomerRing ConformationSpace GroupKey FindingReference
β-L-ArabinopyranoseβChairP2₁2₁2₁Molecules are linked by a network of intermolecular hydrogen bonds. nih.govacs.org
3-O-α-D-glucopyranosyl-α-D-arabinopyranose monohydrateαChairNot specifiedCrystalline form of the disaccharide confirms the pyranose ring structure. nist.gov
L-arabinose (in complex with L-arabinose dehydrogenase)α/β (pyranose)ChairNot specifiedPyranose ring is stabilized in the enzyme active site by a hydrogen-bonding network. researchgate.net

Biological Significance and Macromolecular Incorporation of α D Arabinopyranose

Incorporation into Microbial Cell Wall Architecture

The cell walls of certain bacteria, particularly those belonging to the genus Mycobacterium, are characterized by a complex and unique architecture that is crucial for their survival, pathogenicity, and resistance to antibiotics. D-arabinose, in its furanose form (D-arabinofuranose), is a key component of two major glycoconjugates in the mycobacterial cell envelope: arabinogalactan (AG) and lipoarabinomannan (LAM).

Arabinogalactan is a highly branched polysaccharide that is covalently linked to the peptidoglycan layer of the mycobacterial cell wall. nih.govasm.org It is a major structural component, constituting approximately 35% of the total mass of the cell envelope. nih.gov The arabinogalactan molecule consists of two distinct polysaccharide domains: a galactan domain and an arabinan (B1173331) domain. The galactan core is a linear polymer of galactose residues, to which multiple arabinan chains are attached. wikipedia.org These arabinan domains are composed of D-arabinofuranose (Araf) residues linked together by α(1→3), α(1→5), and β(1→2) glycosidic bonds. wikipedia.orgnih.gov The non-reducing ends of the arabinan chains are further esterified with mycolic acids, long-chain fatty acids that form a waxy outer layer, contributing to the impermeability of the mycobacterial cell wall. wikipedia.org The entire structure is often referred to as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the viability of Mycobacterium tuberculosis. nih.gov

Lipoarabinomannan is another critical glycolipid found in the mycobacterial cell envelope. wikipedia.org It is anchored to the plasma membrane via a phosphatidyl-myo-inositol unit and extends through the cell wall. wikipedia.orgnih.gov Similar to arabinogalactan, LAM possesses a mannan core and a complex, branched arabinan domain composed of D-arabinofuranose residues. wikipedia.orgnih.gov In pathogenic mycobacteria like M. tuberculosis, the arabinan chains of LAM are often capped with mannose residues, forming Man-LAM. nih.gov This mannose capping is a significant virulence factor. oup.com The only known donor of D-arabinofuranose for the biosynthesis of both AG and LAM is decaprenyl-phospho-arabinose (DPA). nih.govnih.govoup.com

The structural integrity provided by arabinogalactan and lipoarabinomannan is vital for mycobacteria. asm.org The intricate network of these polysaccharides contributes to the cell wall's low permeability, which is a primary reason for the intrinsic resistance of mycobacteria to many common antibiotics. nih.gov

Table 1: Key Structural Features of Arabinogalactan (AG) and Lipoarabinomannan (LAM) in Mycobacteria

Feature Arabinogalactan (AG) Lipoarabinomannan (LAM)
Location Covalently linked to peptidoglycan in the cell wall. nih.govasm.org Anchored to the plasma membrane, extending through the cell wall. wikipedia.orgnih.gov
Core Structure Linear galactan core. wikipedia.org Mannan core. wikipedia.orgnih.gov
Arabinan Domain Highly branched, composed of D-arabinofuranose residues with α(1→3), α(1→5), and β(1→2) linkages. wikipedia.orgnih.gov Branched arabinan domain composed of D-arabinofuranose residues. wikipedia.orgnih.gov
Terminal Modifications Esterified with mycolic acids at the non-reducing ends. wikipedia.org Often capped with mannose residues (Man-LAM) in pathogenic species. nih.govoup.com

| Function | Essential for cell wall structure and viability. nih.gov | Contributes to cell wall integrity and acts as a virulence factor. wikipedia.orgasm.org |

The arabinose-containing components of the mycobacterial cell wall play a significant role in the pathogenicity of these bacteria and their ability to evade the host immune system. Lipoarabinomannan, in particular, is a potent immunomodulatory molecule and a key virulence factor. wikipedia.orgoup.com Man-LAM from M. tuberculosis can interact with host cell receptors, such as mannose receptors and Toll-like receptors on macrophages, leading to the suppression of host immune responses. oup.com This interaction can inhibit phagosome maturation and the production of pro-inflammatory cytokines, allowing the bacteria to survive and replicate within macrophages. wikipedia.org

The mycolyl-arabinogalactan-peptidoglycan complex itself forms a formidable barrier that protects the bacteria from the host's immune system and antimicrobial agents. frontiersin.org The dense, waxy layer created by the mycolic acids attached to the arabinogalactan prevents the entry of hydrophilic molecules, including many antibiotics and host defense molecules. wikipedia.org Furthermore, components of the mycobacterial cell wall can be recognized by the host immune system, triggering an inflammatory response that, while intended to clear the infection, can also contribute to the pathology of diseases like tuberculosis. frontiersin.org

Recent research has shown that the arabinose chains of arabinogalactan influence the virulence of Mycobacterium. frontiersin.org Alterations in the structure of the arabinan domains can impact the bacterium's ability to proliferate within host cells and can affect the host's innate immune response. frontiersin.org

While the role of D-arabinose is well-established in mycobacteria, arabinose glycosylation is also observed in other bacteria. In some Gram-negative bacteria, such as Pseudomonas aeruginosa, the protein subunits (pilins) that form the pili, hair-like appendages on the bacterial surface, can be modified with sugars. This process, known as glycosylation, can involve various monosaccharides, and in some instances, arabinose has been identified as a component of these glycan structures. The glycosylation of pilins can affect the function of the pili, including their role in adhesion to host cells, biofilm formation, and motility, all of which are important for bacterial colonization and infection.

Integration into Plant Cell Wall Components

In the plant kingdom, L-arabinose, primarily in its furanose form (L-arabinofuranose), is a widespread and significant component of the plant cell wall. It is found in various complex polysaccharides that contribute to the structural integrity and physiological functions of the plant.

The plant primary cell wall is a dynamic structure composed mainly of cellulose, hemicellulose, and pectin (B1162225). mdpi.com L-arabinofuranose is a common constituent of both pectin and hemicellulose.

Pectins are a family of complex polysaccharides that form a gel-like matrix in the primary cell wall and the middle lamella, the layer that cements adjacent plant cells together. mdpi.com Two major types of pectic polysaccharides, rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), contain arabinose. In RG-I, arabinan and galactan side chains are attached to a backbone of repeating rhamnose and galacturonic acid units. purdue.edu These arabinan side chains are polymers of α-L-arabinofuranose. RG-II is a highly conserved and structurally complex pectic domain that also contains arabinose as part of its intricate side chains. purdue.edu

Hemicelluloses are a diverse group of polysaccharides that cross-link cellulose microfibrils, providing strength and stability to the cell wall. Arabinoxylans, a major type of hemicellulose in the cell walls of grasses and cereals, consist of a backbone of β-(1→4)-linked D-xylose residues to which α-L-arabinofuranose units are attached as side chains. purdue.edu

Arabinogalactan-proteins (AGPs) are a large and diverse family of heavily glycosylated proteins found at the plant cell surface, in the cell wall, and as secreted molecules. purdue.edu They are classified as proteoglycans and are characterized by a protein core rich in hydroxyproline, to which large, branched arabinogalactan polysaccharides are attached. wikipedia.org These polysaccharide chains are rich in galactose and arabinose. purdue.edu

AGPs are implicated in a wide array of plant growth and development processes, including cell proliferation, differentiation, cell expansion, and programmed cell death. purdue.edu They are also thought to function in cell-to-cell signaling and in plant responses to both biotic and abiotic stresses. wikipedia.orgpurdue.edu The carbohydrate portions of AGPs are believed to be crucial for their function, mediating interactions with other cell wall components and signaling molecules.

Table 2: Occurrence and Function of Arabinose in Plant Cell Wall Components

Plant Cell Wall Component Arabinose Form Location and Structure Primary Function
Pectin (RG-I) L-Arabinofuranose Forms arabinan side chains attached to the rhamnogalacturonan backbone. purdue.edu Contributes to the gel-like matrix of the primary cell wall and middle lamella. mdpi.com
Pectin (RG-II) L-Arabinose A component of the complex and conserved side chains. purdue.edu Essential for cell wall integrity and plant growth. purdue.edu
Hemicellulose (Arabinoxylan) L-Arabinofuranose Side chains attached to a β-(1→4)-linked D-xylose backbone. purdue.edu Cross-links cellulose microfibrils, providing structural support. purdue.edu

| Arabinogalactan-Proteins (AGPs) | L-Arabinose | A major component of the large, branched polysaccharide chains attached to a protein core. wikipedia.orgpurdue.edu | Involved in cell signaling, growth, development, and stress responses. wikipedia.orgpurdue.edu |

Functional Implications of AGPs in Plant Growth, Development, and Cell-Cell Communication

Arabinogalactan proteins (AGPs) are deeply involved in a multitude of processes essential for plant growth and development. wikipedia.orgnih.govmdpi.comnih.gov These highly glycosylated proteins are implicated in cell expansion, differentiation, and the regulation of root growth. frontiersin.orgnih.gov Their functional diversity stems from the incredible variety of their glycan and protein components. wikipedia.org AGPs are considered to function in cell-cell communication, cell adhesion, and signaling pathways that control various developmental stages. researchgate.netresearchgate.net

Research has demonstrated the involvement of AGPs in numerous specific developmental events:

Root Development: AGPs are important regulators of cell elongation and differentiation in roots, including the development of root hairs. frontiersin.org They are key components of the continuum between the plasma membrane, the cell wall, and the surrounding environment, influencing root plasticity and responses to environmental cues. frontiersin.org

Reproductive Development: In reproductive organs, AGPs are involved in processes like male-female recognition. wikipedia.org For instance, studies in Arabidopsis have shown that specific AGPs are crucial for preventing the uncontrolled generation of pollen grains and for the normal growth of the pollen tube. wikipedia.org

Embryogenesis: Certain AGPs have been shown to either promote or inhibit somatic embryogenesis in cell cultures, indicating their role as regulators of cell fate during early development. oup.com

Signaling: AGPs are thought to be involved in cellular signaling at the cell surface. wikipedia.orgnih.gov One proposed mechanism involves the interaction of AGPs with calcium. The glycan portions of AGPs, specifically the glucuronic acid (GlcA) residues, can bind and release calcium ions, potentially influencing apoplastic calcium levels and triggering downstream signaling pathways. wikipedia.orgmdpi.comnih.gov Furthermore, many AGPs are attached to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, positioning them to act as signal transducers or co-receptors, possibly interacting with receptor-like kinases. frontiersin.orgnih.gov

The table below summarizes key functions of AGPs in plant life cycle stages.

Developmental ProcessSpecific Role of AGPs
Vegetative Growth Regulation of cell expansion and differentiation frontiersin.orgnih.gov; Root elongation and hair development wikipedia.orgfrontiersin.org; Xylem differentiation wikipedia.org
Reproduction Pollen tube growth and guidance wikipedia.org; Male-female recognition wikipedia.org
Embryogenesis Regulation of somatic embryogenesis wikipedia.orgoup.com; Cell division and differentiation wikipedia.org
Cellular Signaling Modulation of apoplastic Ca2+ levels mdpi.com; Potential co-receptors at the plasma membrane frontiersin.org; Cell-cell communication researchgate.netoup.com

Inter-Polymer Cross-Linking and Cell Wall Architecture Modulation by AGPs

The plant cell wall is a complex and dynamic network of polysaccharides and proteins. nih.gov AGPs are integral components of this matrix, where they contribute to the wall's architecture and mechanical properties through interactions with other polymers. mdpi.comnih.gov They are not isolated entities but are often covalently and non-covalently linked to other major cell wall components, including pectins and hemicelluloses. mdpi.comnih.gov

A significant finding in this area is the identification of a proteoglycan in Arabidopsis thaliana named ARABINOXYLAN PECTIN ARABINOGALACTAN PROTEIN 1 (APAP1). ornl.gov In this complex, the AGP is covalently linked to both pectin (specifically rhamnogalacturonan I, RG-I) and a hemicellulose (arabinoxylan). nih.govnih.govornl.gov This structure demonstrates that AGPs can act as a bridge, physically connecting the pectic and hemicellulosic networks of the cell wall. nih.gov Such cross-linking is crucial for maintaining the integrity and allowing for the controlled expansion of the cell wall during growth. mdpi.com

Furthermore, AGPs have been proposed to act as "chaperones" or catalysts in the formation of boron bridges between rhamnogalacturonan-II (RG-II) domains of pectin. nih.gov Highly basic peptide domains within some AGPs can facilitate the reaction that cross-links two RG-II molecules with a borate ion, suggesting an "enzymic" role for AGPs in metabolizing boron and reinforcing the pectin matrix. nih.gov These interactions highlight the role of AGPs as key modulators of cell wall architecture, influencing its flexibility, strength, and signaling capacity. nih.gov

Presence in Eukaryotic Glycoconjugates of Parasites

The cell surfaces of protozoan parasites from the Trypanosomatid family, which includes the causative agents of major human diseases like Leishmaniasis (Leishmania spp.) and Chagas' disease (Trypanosoma cruzi), are covered by a dense glycocalyx. nih.govfrontiersin.orgroyalsocietypublishing.orgnih.govroyalsocietypublishing.org This surface coat is rich in complex glycoconjugates that are critical for the parasite's survival and infectivity. frontiersin.orgnih.gov The major surface molecules are typically anchored to the membrane via a glycosylphosphatidylinositol (GPI) anchor. nih.govroyalsocietypublishing.orgnih.govroyalsocietypublishing.org These molecules include glycoproteins and complex glycophospholipids, which play central roles in the host-parasite interaction. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

Cell Surface Glycoconjugates in Trypanosomatid Parasites (e.g., Lipophosphoglycan, Lipoarabinogalactan, Glycoinositol Phospholipids)

The surface of Trypanosomatid parasites features a variety of GPI-anchored molecules, with compositions that differ between genera like Leishmania and Trypanosoma.

Lipophosphoglycan (LPG): LPG is a dominant and highly complex glycoconjugate on the surface of Leishmania promastigotes. frontiersin.orgnih.govwikipedia.org It is a key virulence factor that plays multiple roles in the parasite's life cycle, from attachment in the sandfly vector to protecting the parasite from the host's immune system. frontiersin.orgnih.gov Structurally, LPG consists of four domains: a GPI lipid anchor, a glycan core, a repeating phosphoglycan unit, and a terminal cap structure. researchgate.net The repeating units of [→6)-β-D-Gal(1→4)-α-D-Man-(1-PO4→] form the backbone of the molecule. researchgate.net LPG is crucial for circumventing lysis by the host's complement system and modulating the host's immune response. frontiersin.orgnih.govnih.gov

Glycoinositol Phospholipids (GIPLs): GIPLs are abundantly expressed on the surface of Trypanosoma cruzi and are also found in Leishmania. royalsocietypublishing.orgnih.govnih.govresearchgate.net These molecules are structurally related to GPI anchors but exist as free glycolipids. nih.govnih.gov In T. cruzi, GIPLs are involved in modulating the host's immune response, often favoring a response that is permissive to the parasite's survival. nih.govresearchgate.net The glycan and lipid portions of GIPLs can trigger distinct signals in the host's immune cells. nih.gov

While Lipoarabinogalactan is a well-known component of the cell wall of mycobacteria, the major arabinose-containing glycoconjugates described on the surface of Trypanosomatid parasites are predominantly Lipophosphoglycan and its related family of molecules.

The table below details the primary surface glycoconjugates in these parasites.

GlycoconjugatePrimary Parasite GenusKey Structural FeaturesPrimary Function
Lipophosphoglycan (LPG) LeishmaniaGPI anchor, glycan core, repeating phosphoglycan units, cap structure. researchgate.netVirulence factor, immune modulation, protection from complement lysis. frontiersin.orgnih.gov
Glycoinositol Phospholipids (GIPLs) Trypanosoma, LeishmaniaFree glycolipids structurally related to GPI anchors. nih.govnih.govModulation of host immune response, parasite survival. nih.govnih.gov

Role in Non-Glycan Metabolic Pathways

Beyond its structural role in complex glycans, the monosaccharide D-arabinose also functions as a metabolic intermediate in certain non-glycan pathways in microorganisms, particularly in yeast and fungi.

D-Arabinose as an Intermediate in D-Erythroascorbate Biosynthesis in Yeast and Fungi

In several yeast and fungal species, including Saccharomyces cerevisiae and Candida albicans, D-arabinose is a precursor for the biosynthesis of D-erythroascorbic acid, a five-carbon analog of ascorbic acid (Vitamin C). nih.govnih.gov The biosynthetic pathway involves the oxidation of D-arabinose.

The key steps in this pathway are:

Oxidation of D-arabinose: The enzyme D-arabinose dehydrogenase catalyzes the oxidation of D-arabinose to D-arabinono-1,4-lactone. nih.gov This reaction is NADP+-dependent.

Lactone Oxidation: A second enzyme, D-arabinono-1,4-lactone oxidase, then converts the lactone intermediate into D-erythroascorbic acid. nih.gov

Carbohydrate-Protein Interactions and Molecular Recognition

The specific recognition of carbohydrate structures like α-D-arabinopyranose by proteins is fundamental to many biological processes. These interactions are typically mediated by carbohydrate-binding proteins, also known as lectins. The precise geometry and arrangement of hydroxyl groups on the sugar ring allow for specific hydrogen bonding and van der Waals interactions with the amino acid residues in the protein's binding site.

Specific Binding Events between α-D-Arabinopyranose-Containing Structures and Proteins

The specific recognition of α-D-arabinopyranose residues within complex glycans by proteins is a key mechanism driving cellular interactions and signaling. Research has identified distinct instances where the presence of D-arabinose on macromolecules mediates their binding to specific protein partners, leading to significant biological outcomes.

One of the most notable discoveries is the identification of a D-arabinose-containing, complex-type free-N-glycan in the urine of patients with gastric, colorectal, pancreatic, and bile duct cancers researchgate.net. This biomarker's structure was determined to be Galβ1-4(D-Araβ1-3)GlcNAcβ1-4Manα1-3Manβ1-4GlcNAc. The presence of D-arabinose in a human glycan is a novel finding and its elevated levels in cancer patients suggest a role in the pathophysiology of the disease, possibly through aberrant cell-cell recognition or signaling pathways researchgate.net. The specific protein receptors that bind this unique glycan in the body are a subject of ongoing research, but the structure's similarity to Lewis X antigens suggests it may interact with lectins or other carbohydrate-binding proteins involved in cell adhesion and recognition researchgate.net.

In a different context, protein engineering has demonstrated the functional importance of D-arabinose in therapeutic proteins. When D-arabinose is used as a supplement in mammalian cell culture, it can be metabolically incorporated into the N-glycans of recombinant human immunoglobulins (IgGs), replacing L-fucose nih.gov. This process, termed arabinosylation, results in antibodies with modified Fc glycans. These arabinosylated antibodies exhibit significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC) nih.gov. The enhanced effect is due to improved binding and signaling through the FcγRIIIa receptor on immune cells, such as natural killer (NK) cells. This demonstrates a direct and functionally significant binding event between a D-arabinose-containing glycoprotein and a specific cell surface receptor nih.gov.

While much of the research on arabinose in plants focuses on the L-enantiomer, plant-derived arabinogalactan-proteins (AGPs) provide a broader context for arabinose-protein interactions. Degraded AGPs, which contain arabinose residues, have been shown to bind to human galectins, a family of β-galactoside-binding proteins implicated in cancer progression mdpi.com. This indicates that arabinose-containing structures from even non-human sources can engage in specific binding events with medically relevant human proteins.

α-D-Arabinopyranose-Containing StructureInteracting Protein/ReceptorBiological ContextResearch Finding
Galβ1-4(D-Araβ1-3)GlcNAcβ1-4Manα1-3Manβ1-4GlcNAcUnknown (putative lectins)Cancer BiologyFound as a free-N-glycan in the urine of cancer patients, suggesting it is a potential biomarker and may be involved in disease pathology researchgate.net.
Arabinosylated N-glycans on recombinant human IgGFcγRIIIa ReceptorImmunology / BiotherapeuticsD-arabinose replaces fucose in the Fc region, leading to enhanced binding to FcγRIIIa and increased antibody-dependent cell-mediated cytotoxicity (ADCC) nih.gov.
Degraded Arabinogalactan-Proteins (AGPs)Human Galectins (e.g., Gal-1, -3, -7)Cancer Biology / GlycobiologyPlant-derived polysaccharides containing arabinose can bind to human galectins, which are therapeutic targets in cancer mdpi.com.

Implications for Receptor-Ligand Interactions in Biological Processes

The specific binding between α-D-arabinopyranose-containing structures and proteins has profound implications for receptor-ligand interactions that govern biological processes. These interactions highlight how the addition of a single, relatively uncommon sugar can modulate cellular function, disease progression, and therapeutic efficacy.

The discovery of a D-arabinose-containing glycan in cancer patients opens a new avenue for understanding tumor biology researchgate.net. Glycosylation changes are a hallmark of cancer, and this unique structure could function as a neoantigen, altering the tumor's interaction with the immune system. Alternatively, it may mediate cell adhesion, metastasis, or signaling by binding to specific receptors (lectins) on other cells or in the extracellular matrix. Its presence as a urinary biomarker underscores its potential for non-invasive cancer diagnostics researchgate.net. The ultimate biological implication hinges on identifying its cognate receptor and elucidating the downstream signaling cascade initiated by this receptor-ligand interaction.

The engineering of arabinosylated antibodies provides a clear example of how modifying a ligand (the antibody's Fc glycan) with D-arabinose directly impacts its interaction with a receptor (FcγRIIIa) to enhance a biological process (ADCC) nih.gov. This has significant therapeutic implications. By enhancing the cytotoxic potential of antibodies, arabinosylation could lead to the development of more potent and effective treatments for cancer and other diseases where antibody-mediated cell killing is the desired mechanism of action. This finding expands the toolkit for glycoengineering, demonstrating that non-native sugars can be harnessed to control and improve the function of therapeutic proteins nih.gov.

Broader studies on carbohydrate-binding proteins, or lectins, show that they are crucial for cell-cell recognition, immune responses, and pathogen-host interactions nih.gov. While specific D-arabinose binding lectins are not as extensively characterized as those for other sugars, the existing evidence suggests that arabinose-containing glycans participate in this complex web of interactions. The ability of plant-derived arabinose structures to interact with human galectins suggests a degree of conserved recognition that could be exploited for therapeutic purposes, for instance, by using such glycans as inhibitors of galectin function in cancer mdpi.com.

In essence, the incorporation of α-D-arabinopyranose into macromolecules serves as a critical determinant for specific receptor-ligand binding. These interactions can trigger or modulate vital biological processes, from pathological states like cancer to enhanced therapeutic functions. Future research into identifying more D-arabinose-binding proteins and understanding the structural basis of their specificity will further illuminate the diverse roles of this sugar in biology.

Synthetic Methodologies and Derivative Research of α D Arabinopyranose

Chemical Synthesis of α-D-Arabinopyranose and its Derivatives

The chemical synthesis of specific carbohydrate structures, including derivatives of α-D-arabinopyranose, is a foundational challenge in organic chemistry. Success hinges on the precise control of stereochemistry and the strategic use of protecting groups to modify specific hydroxyl positions.

Stereoselective Synthetic Routes to α-D-Arabinopyranose Derivatives

Achieving stereoselectivity in glycosylation is paramount to synthesizing the correct anomer of a carbohydrate derivative. The synthesis of α-D-arabinopyranosides requires methods that favor the formation of the α-glycosidic bond over the β-anomer. The choice of the glycosyl donor, protecting groups on the sugar, and the reaction conditions all play a critical role in directing the stereochemical outcome. For instance, employing specific participating protecting groups at the C-2 position can influence the formation of the desired anomer. Similarly, the development of glycosyl donors, such as thio-fructofuranosides with specific protecting groups like 4,6-O-tetraisopropyldisiloxanylidene, has been shown to be effective for the stereoselective synthesis of α-isomers in other sugar systems, and similar principles can be applied to arabinopyranose. rsc.org Glycosyl phosphates are also versatile glycosylating agents that can be used to form various glycosidic linkages, with the stereochemical outcome influenced by the anomeric configuration of the phosphate (B84403) donor itself. nih.gov

Synthesis of Protected Intermediates for Complex Carbohydrate Construction

Common strategies include:

Acetal Formation: The reaction with acetone (B3395972) or benzaldehyde (B42025) can form isopropylidene or benzylidene acetals, respectively, often bridging diol pairs in a thermodynamically controlled manner. nih.gov

Regioselective Acylation/Alkylation: Tin-mediated reactions using reagents like dibutyltin (B87310) oxide (Bu₂SnO) can activate specific hydroxyl groups, enabling regioselective acylation. nih.gov This allows for the differentiation between hydroxyl groups that would otherwise have similar reactivity. nih.gov

The creation of these protected building blocks is essential for their use in multi-step syntheses, ensuring that only the desired hydroxyl group is available for glycosylation or other transformations. nih.gov

Chemoenzymatic Synthesis of Nucleosides and Related Compounds

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods. This approach is particularly powerful for the production of nucleoside analogues, where enzymes can provide exceptional stereoselectivity and regioselectivity that is difficult to achieve through purely chemical means.

Utilization of α-D-Arabinopyranose 1-Phosphate as a Glycosyl Donor

In enzymatic synthesis, α-D-arabinopyranose 1-phosphate serves as a key activated sugar donor. mdpi.com This molecule is a substrate for a class of enzymes known as nucleoside phosphorylases (NPs). nih.govresearchgate.net These enzymes catalyze the formation of a glycosidic bond between the anomeric carbon (C1) of the arabinose sugar and a nitrogen atom of a nucleobase. mdpi.com The energy stored in the phosphate bond drives the reaction forward, making it an efficient method for nucleoside synthesis. mdpi.comresearchgate.net The enzymatic process is highly specific; for example, research has shown that while α-D-arabinofuranose 1-phosphate is an effective substrate for purine (B94841) nucleoside phosphorylase (PNP), the corresponding β-D-arabinopyranose 1-phosphate is inert, highlighting the enzyme's specificity for the sugar's isomeric and anomeric form. researchgate.net

Enzymatic Condensation with Nucleobases by Phosphorylases

Nucleoside phosphorylases (NPs) are central to the chemoenzymatic synthesis of arabinose-containing nucleosides. nih.gov These enzymes catalyze a reversible phosphorolysis reaction. mdpi.comresearchgate.net In the synthetic direction, an NP facilitates the condensation of α-D-arabinopyranose 1-phosphate with a variety of nucleobases (both natural and modified) to form the corresponding nucleoside. mdpi.com

A common strategy, known as transglycosylation, involves two steps:

A readily available arabinoside (e.g., arabinosyluracil, araU) is phosphorolytically cleaved by a uridine (B1682114) phosphorylase (UP) in the presence of inorganic phosphate to generate uracil (B121893) and α-D-arabinopyranose 1-phosphate. mdpi.com

A second enzyme, such as a purine nucleoside phosphorylase (PNP), then catalyzes the reaction between the in situ-generated α-D-arabinopyranose 1-phosphate and a target purine base (e.g., adenine) to form the desired new nucleoside (e.g., vidarabine (B1017), araA). mdpi.com

This method leverages the reversibility of the phosphorylase reaction to drive the synthesis of valuable nucleoside analogues. mdpi.com

Development and Comparison of Multi-Enzymatic Cascade Syntheses

Multi-enzymatic cascade reactions represent a significant advancement in biocatalysis, enabling the synthesis of complex molecules in a single pot without the need to isolate intermediates. rsc.org Several such cascades have been designed for the synthesis of arabinosides. mdpi.comnih.gov

One example is a three-enzyme system for producing vidarabine 5′-monophosphate. This cascade uses:

Uridine Phosphorylase (UP): To generate α-D-arabinopyranose 1-phosphate from arabinosyluracil. mdpi.com

Purine Nucleoside Phosphorylase (PNP): To couple the sugar phosphate with adenine, forming vidarabine. mdpi.com

Deoxyadenosine Kinase: To phosphorylate vidarabine to its active monophosphate form, which also helps to pull the equilibrium of the preceding reaction towards product formation. mdpi.com

Another innovative cascade aims to produce arabinosides from inexpensive starting materials like sucrose (B13894) and a nucleobase, employing a series of up to eight enzymes to mimic intracellular metabolic pathways. nih.gov

A comparative study of enzyme cascades using catalysts from mesophilic organisms (e.g., Escherichia coli, operating at ~50 °C) versus thermophilic organisms (e.g., Thermus thermophilus, operating at ~80 °C) has provided insights into their relative efficiencies for producing modified nucleosides from D-arabinose. mdpi.comnih.gov While both systems can produce the desired arabinosides, the mesophilic enzymes were found to have a significantly higher rate of product formation and provided a higher content of the target product in the reaction mixture. mdpi.comnih.gov

Enzyme SourceSubstrateProductConversion (%) in 30 minReference
Mesophilic (E. coli)D-Arabinose + 2-Chloroadenine2-Chloroadenine Arabinoside66% mdpi.comnih.gov
Thermophilic (T. thermophilus)D-Arabinose + 2-Chloroadenine2-Chloroadenine Arabinoside32% mdpi.comnih.gov

These findings suggest that for the polyenzymatic synthesis of modified nucleosides from arabinose, mesophilic enzyme systems may be more appropriate. mdpi.comnih.gov

Development of Synthetic Probes and Labeled Substrates

The study of the biosynthesis and function of complex carbohydrates relies on the availability of specialized chemical tools. Synthetic probes and isotopically labeled substrates are indispensable for elucidating enzymatic mechanisms, tracking metabolic pathways, and manipulating glycan structures. This section details the chemical strategies employed to create lipid-linked arabinofuranose donors and the use of labeled α-D-arabinopyranose for metabolic investigations.

Design and Synthesis of Lipid-Linked Arabinofuranose Donors for Glycan Manipulation

The assembly of crucial polysaccharides, such as the arabinan (B1173331) components of the mycobacterial cell wall, is mediated by arabinofuranosyltransferases. nih.govacs.org These enzymes utilize a specific lipid-linked sugar donor, decaprenylphosphoryl-β-D-arabinofuranose (DPA), to transfer arabinofuranose (Araf) residues to a growing glycan chain. nih.govnih.gov Understanding the mechanism and substrate specificity of these enzymes is critical, as some are targets for antitubercular drugs like ethambutol. acs.org However, the natural donor, DPA, presents significant challenges for in vitro studies due to its long decaprenyl lipid tail, which makes it costly, difficult to obtain in large quantities, and poorly soluble in aqueous solutions. nih.govacs.org

To overcome these limitations, researchers have focused on the design and synthesis of more accessible and soluble analogues of DPA. A key challenge in the synthesis is the stereoselective formation of the β-anomeric phosphodiester linkage. One successful approach involves a multi-step synthesis that achieves high β-selectivity. nih.gov The general strategy provides the flexibility to attach a variety of different lipid groups, including shorter aliphatic and polyprenyl chains, facilitating a broad range of mechanistic studies. acs.orgnih.gov

Table 1: Synthetic Analogues of Decaprenylphosphoryl-β-D-arabinofuranose (DPA)

Compound TypeLipid MoietyKey FeatureApplication
Natural Donor DecaprenylLong (C50) polyprenyl chainEndogenous substrate for arabinofuranosyltransferases nih.gov
Synthetic Analogue Shorter PolyprenylImproved aqueous solubilityMechanistic studies of arabinofuranosyltransferases acs.org
Synthetic Analogue Aliphatic ChainReadily accessible, cost-effectiveProbing substrate specificity and enzyme kinetics nih.gov

Application of Isotopically Labeled α-D-Arabinopyranose for Metabolic Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. nih.govnih.gov By replacing atoms (such as carbon, hydrogen, or nitrogen) with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can follow the journey of a labeled substrate through complex metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This approach, often called stable isotope-resolved metabolomics (SIRM), provides detailed information on metabolic fluxes, pathway activities, and the biosynthesis of complex molecules. nih.govscripps.edu

While comprehensive metabolic tracing has been extensively performed using universally labeled precursors like [¹³C]glucose, the specific application of isotopically labeled α-D-arabinopyranose allows for focused investigation into pathways involving arabinose. acs.orgresearchgate.net For instance, pulse-chase experiments using D-[¹⁴C]glucose have shown that decaprenyl-P-arabinose is an active intermediate in the biosynthesis of the arabinan portion of the cell wall arabinogalactan. acs.org Using directly labeled arabinose would provide a more direct and less ambiguous method to probe this specific pathway.

The synthesis of isotopically labeled arabinose enables the precise tracking of its incorporation into various cellular components. When cells are cultured with a labeled arabinose precursor, the isotope label is transferred to downstream metabolic intermediates and final products. springernature.com By extracting and analyzing the metabolites, the pattern and extent of isotope incorporation can be quantified, revealing the activity of arabinose-utilizing pathways. scripps.edunih.gov This methodology is crucial for understanding how organisms synthesize essential structures like the arabinan of mycobacterial cell walls and for identifying potential targets for therapeutic intervention. acs.org

Table 2: Isotopes Used in Metabolic Tracing

IsotopeTracer ExampleDetection MethodApplication in Metabolomics
¹³C Uniformly ¹³C-labeled Glucose ([¹³C₆]Glc)Mass Spectrometry (MS), NMRTracing carbon backbone through central carbon metabolism, glycolysis, and TCA cycle nih.govspringernature.com
¹⁵N Uniformly ¹³C,¹⁵N-labeled GlutamineMass Spectrometry (MS), NMRFollowing nitrogen fate in amino acid and nucleotide biosynthesis nih.gov
²H (D) Deuterated Water (D₂O)Mass Spectrometry (MS), NMRMeasuring fluxes in lipid and amino acid synthesis nih.gov
¹⁴C D-[¹⁴C]glucoseScintillation Counting, AutoradiographyClassical method for pathway elucidation, used to identify decaprenyl-P-arabinose as an intermediate acs.org

Advanced Analytical Techniques for α D Arabinopyranose Research

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are fundamental in separating and quantifying α-D-arabinopyranose from complex biological mixtures. These methods exploit the physicochemical properties of the molecule to achieve high-resolution separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Oligosaccharide and Monosaccharide Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of monosaccharide composition, including α-D-arabinopyranose, in complex carbohydrates. The process typically involves hydrolysis of the polysaccharide to its constituent monosaccharides, followed by reduction and acetylation to produce volatile alditol acetate derivatives. mdpi.com

In a typical GC-MS analysis, the derivatized monosaccharides are separated on a capillary column, such as a Restek RTX-2330, with helium as the carrier gas. The temperature program is optimized to ensure the separation of the different sugar derivatives. For instance, a program might start at 170°C, ramp to 180°C, then to 235°C, and hold for a period. mdpi.com The mass spectrometer, operating in electron impact mode, then detects and identifies the eluted compounds based on their mass spectra. nih.gov

For quantitative analysis, specific ions are monitored. For example, in the analysis of trimethylsilyl (TMS) derivatives of D-arabinose, ions at m/z 204 and 217 can be monitored. nih.gov This technique has been successfully applied to quantify D-arabinose as a proxy for mycobacterial lipoarabinomannan (LAM) in human urine, a biomarker for tuberculosis. nih.govresearchgate.net In such studies, D-arabinose levels in the range of ~10–40 ng/mL have been detected in clinical samples. nih.govresearchgate.net

Parameter Value/Condition Reference
Derivatization Alditol acetates, Trimethylsilyl (TMS) mdpi.com, nih.gov
GC Column Restek RTX-2330 mdpi.com
Carrier Gas Helium mdpi.com
Temperature Program 170–180°C (1°C/min), 180–235°C (3°C/min), hold at 235°C for 10 min mdpi.com
Detection Mass Spectrometry (Electron Impact) nih.gov
Monitored Ions (TMS-arabinose) m/z 204, 217 nih.gov

Ion Chromatography-Pulsed Amperometric Detection (IC-PAD) for Sugar Analysis

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization. mdpi.comufz.de This technique is particularly advantageous for analyzing complex mixtures of monosaccharides and oligosaccharides. mdpi.comnih.gov

HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) separates carbohydrates based on their oxyanion formation in alkaline conditions. mdpi.com This method allows for the simultaneous analysis of multiple monosaccharide components and is effective for both qualitative and quantitative analysis. mdpi.com It has been shown to be capable of separating oligosaccharides consisting of up to 25-30 disaccharide units, with detection limits in the low picomole range (20-30 nM). nih.gov

The technique has been used to analyze the degradation patterns of linear (1→5)-α-L-arabino-oligosaccharides by endo-(1→5)-α-L-arabinanase. nih.gov The evolution of pulsed electrochemical detection waveforms over the years has further enhanced the sensitivity and selectivity of this method for polar, aliphatic compounds like arabinose. chromatographyonline.com

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopic methods provide invaluable information about the three-dimensional structure and conformation of α-D-arabinopyranose and its derivatives.

High-Resolution NMR Spectroscopy for Linkage Determination and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. nih.gov Both ¹H and ¹³C NMR are used to determine the anomeric configuration, ring conformation, and glycosidic linkages of arabinose-containing oligosaccharides and polysaccharides.

In ¹H NMR, the chemical shifts and coupling constants of the anomeric protons are particularly informative. researchgate.net For instance, the anomeric region of an NMR spectrum can reveal signals provisionally assigned to α-D-arabinopyranose. researchgate.net Advanced NMR techniques, such as Coupled HSQC and COSY, can be used to determine ¹JCH and ³JHH coupling constants, which provide further structural details. researchgate.net A "pure shift" NMR method, known as PUREST, has been developed to increase spectral resolution and disentangle the proton NMR signals of complex sugar mixtures, including different forms of arabinose. nih.gov

X-ray Diffraction for Crystalline Structure and Enzyme-Ligand Complex Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in their crystalline state. This technique has been employed to elucidate the crystal structures of various arabinopyranose derivatives.

For example, the crystal structures of N-(α-D-arabinopyranosyl)alkanamides have been determined to understand the effect of arabinose on N-glycosidic torsion angles. nih.gov These studies revealed greater rotational freedom around the C1-N1 bond compared to related glucose derivatives. nih.gov X-ray diffraction has also been used to characterize crystalline 3-O-α-D-glucopyranosyl-α-D-arabinopyranose monohydrate and its β-anomer, providing detailed information on their molecular geometry. nist.gov Furthermore, the technique is crucial for analyzing enzyme-ligand complexes, offering insights into the binding of arabinose-containing substrates to enzymes like α-L-arabinofuranosidases.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are essential for studying the functional aspects of α-D-arabinopyranose and the enzymes that act upon it. These assays are used to determine enzyme activity, substrate specificity, and kinetic parameters.

α-L-arabinofuranosidases are enzymes that hydrolyze α-L-arabinofuranosyl linkages in various plant polysaccharides. nih.govacs.org The activity of these enzymes can be measured using chromogenic substrates like p-nitrophenyl-α-L-arabinofuranoside. nih.gov One unit of enzyme activity is often defined as the amount of enzyme required to release one micromole of p-nitrophenol per minute under specific conditions of pH and temperature.

In Vitro Assays for Quantifying Enzymatic Activity and Substrate Specificity

The quantification of enzymatic activity and the determination of substrate specificity are fundamental to characterizing enzymes that modify arabinose-containing polymers. In vitro assays are designed to measure the rate of substrate conversion to product under controlled conditions.

A common approach involves the use of chromogenic or fluorogenic substrates, such as p-nitrophenyl-α-L-arabinofuranoside (pNPAf). nih.gov When the enzyme cleaves the arabinofuranosyl residue from this synthetic substrate, it releases p-nitrophenol (pNP), a yellow-colored compound that can be quantified by measuring absorbance at approximately 410 nm. nih.govillinois.edu This method provides a continuous and sensitive measure of enzyme activity. acs.org One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of pNP per minute under specified conditions. Similarly, fluorogenic substrates like 4-methylumbelliferyl (4-MU) derivatives can be used for even higher sensitivity. researchgate.net

To assess activity on natural, more complex polysaccharides, assays often measure the release of reducing sugars from substrates like wheat arabinoxylan (WAX) or sugar beet arabinan (B1173331) (SBA). nih.govmdpi.com The 3,5-dinitrosalicylic acid (DNS) method is frequently employed for this purpose; it reacts with the reducing ends of sugars liberated by the enzyme, producing a color change that is measured spectrophotometrically at 540 nm. nih.gov Alternatively, specific monosaccharides like L-arabinose can be quantified using dedicated enzymatic assay kits, which provide high specificity. nih.gov

Substrate specificity is determined by testing the purified enzyme against a panel of different polysaccharides and oligosaccharides with varying structures and linkage types. mdpi.comnih.gov For instance, an α-L-arabinofuranosidase might be tested against linear arabinan (α-1,5 linkages), branched arabinan (α-1,2 and α-1,3 branches), and arabinoxylan to determine its preferred substrate and the types of glycosidic bonds it can hydrolyze. mdpi.comnih.gov

Enzyme/SourceSubstrate(s) TestedAssay MethodKey Finding on Specificity
α-L-Arabinofuranosidase (Aspergillus niger 5-16)Arabinan, Arabinoxylans, Methyl α-L-arabinofuranosidesReducing Sugar AnalysisSuccessively liberates arabinose from non-reducing terminals; hydrolyzes linkages in the order of (1→2) > (1→3) > (1→5). nih.gov
TtAbf62 (Thermotoga thermarum)Wheat Arabinoxylan (WAX), Rye Arabinoxylan (RAX), pNPAfDNS Assay (for polysaccharides), pNP release (for pNPAf)Exclusively released arabinose from WAX, showing characteristic α-L-arabinofuranosidase (ABF) activity. nih.gov
AmAraf51 (Acetivibrio mesophilus)Sugar Beet Arabinan (SBA), Debranched Arabinan (DA), WAX, pNPAfReducing Sugar Analysis, pNP releaseDisplayed strong activity on arabinan but very low activity on arabinoxylan, indicating a preference for pectic polysaccharides. mdpi.com
SfABF51A/B (Saccharomycopsis fibuligera)pNPAf, Arabino-oligosaccharides (AOS), Arabinoxylo-oligosaccharides (AXOS)pNP release, L-Arabinose Assay KitBoth isozymes showed significantly higher activity on AOS than AXOS, indicating a preference for arabinan-derived structures. nih.gov

Genetic Complementation Assays for Enzyme Function Validation

Genetic complementation is a powerful in vivo technique used to confirm the function of a specific gene. nih.gov The principle involves introducing a functional gene into an organism that has a mutation in the corresponding endogenous gene, leading to a loss of function (e.g., the inability to metabolize a specific sugar). nih.govresearchgate.net If the introduced gene restores the wild-type phenotype (e.g., the ability to grow on that sugar), its function is validated. researchgate.net

This approach has been instrumental in validating the function of genes involved in L-arabinose metabolism in various bacteria. A notable example is the characterization of the ara gene cluster in Corynebacterium glutamicum. researchgate.net To confirm the roles of the araA (L-arabinose isomerase), araB (L-ribulokinase), and araD (L-ribulose-5-phosphate 4-epimerase) genes, they were individually expressed in Escherichia coli mutant strains, each deficient in one of these respective enzymes. researchgate.net The C. glutamicum genes successfully restored the ability of the corresponding E. coli mutants to grow on L-arabinose as the sole carbon source, confirming that they were functionally homologous to their E. coli counterparts. researchgate.net

Another study demonstrated that expressing fructose 6-phosphate aldolase (fsa) genes could alleviate the D-arabinose 5-phosphate (A5P) auxotrophy in an E. coli mutant deficient in the A5P isomerase genes (kdsD and gutQ). mdpi.com This complementation revealed a bypass to the standard pathway, validating the function of the fsa enzyme in producing a critical precursor for KDO synthesis from alternative substrates. mdpi.com These assays provide definitive proof of a gene's biological role within a cellular context. researchgate.netscispace.com

Gene(s) ValidatedSource OrganismHost Organism (Mutant)Observed OutcomeValidated Function
araA, araB, araDCorynebacterium glutamicumE. coliaraA, ΔaraB, ΔaraD mutants)Restored growth on L-arabinose minimal medium. researchgate.netL-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase, respectively. researchgate.net
fsaA, fsaBE. coliE. colikdsD ΔgutQ mutant)Restored growth in the absence of externally supplied D-arabinose 5-phosphate (A5P). mdpi.comFructose 6-phosphate aldolase, capable of synthesizing A5P. mdpi.com

Microscopic Techniques for Cellular and Subcellular Localization

Microscopic techniques are indispensable for visualizing the structural context of α-D-arabinopyranose-containing polymers within the complex environment of the cell. These methods provide critical information on the location and organization of polysaccharides at the cellular and subcellular levels.

Electron Microscopy for Visualizing Cell Wall Architecture and Assembly

Electron microscopy (EM) offers unparalleled resolution for studying the fine details of plant cell wall architecture. nih.gov Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are primary tools for this purpose. azooptics.com

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional cross-sectional views of the cell wall. nih.gov To prepare samples for TEM, plant tissues are typically chemically fixed, dehydrated, and embedded in resin. nih.gov Ultra-thin sections are then stained with heavy metals (e.g., uranyl acetate) to enhance contrast, revealing the distinct layers of the cell wall, such as the middle lamella, primary wall, and secondary wall. nih.gov TEM can show the arrangement of cellulose microfibrils and the surrounding matrix of hemicelluloses and pectins where arabinose residues are located. nih.gov

A significant challenge with conventional EM is that the sample preparation process can introduce artifacts. nih.govnih.gov To overcome this, cryo-techniques have been developed. Cryo-electron tomography (cryo-ET) of vitreous (flash-frozen) sections allows for the visualization of cellular structures, including cell walls, in a near-native, hydrated state, preserving their molecular architecture with high fidelity. springernature.com Advanced methods like Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) enable the serial milling of a sample surface to generate sequential images, which can be reconstructed into a detailed 3D rendering of cell and organelle architecture. researchgate.net These 3D models offer unique views of the spatial distribution of cellular components, including the intricate network of the cell wall. researchgate.net

Future Research Directions and Unresolved Questions

Discovery and Mechanistic Elucidation of Novel Biosynthetic Enzymes

The biosynthesis of α-D-arabinopyranose is not fully understood, presenting a significant area for future investigation. In certain trypanosomatid parasites, such as Leishmania and Crithidia fasciculata, D-arabinopyranose is a known component of essential cell-surface glycoconjugates. nih.gov The activated sugar donor for these structures has been identified as guanosine (B1672433) diphosphate-α-D-arabinopyranose (GDP-α-D-Arap). nih.govnih.gov

Recent studies have proposed a novel eukaryotic pathway for the synthesis of D-arabinose from D-glucose. nih.govnih.gov This pathway is believed to proceed through the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose-5-phosphate (D-Ru-5P). nih.govresearchgate.net A pivotal and unexpected discovery was that glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT)—an enzyme known for its role in glucosamine (B1671600) biosynthesis—possesses a previously unknown isomerase activity, converting D-Ru-5P into D-arabinose-5-phosphate (D-Ara-5P). nih.govnih.govdundee.ac.uk This dual function for GFAT has been demonstrated in trypanosomatids, yeast, and even humans. nih.govdundee.ac.uk

Following its synthesis, D-Ara-5P is thought to be dephosphorylated to free D-arabinose, which is then activated in a two-step process to form the nucleotide sugar donor. nih.gov In C. fasciculata, this involves a D-arabino-1-kinase and a GDP-α-D-Arap pyrophosphorylase. nih.gov In Leishmania major, these two enzymatic activities are contained within a single polypeptide. nih.gov

Several key questions remain, defining the direction of future research:

Identification of the D-Ara-5P Phosphatase: The enzyme responsible for dephosphorylating D-Ara-5P to D-arabinose has not yet been identified. nih.gov Its discovery is crucial to fully delineating the pathway.

Structural and Mechanistic Characterization: While the enzymes involved in D-arabinose activation have been identified, detailed structural and mechanistic studies are lacking. Future work must focus on obtaining crystal structures and performing detailed kinetic analyses of GFAT (in its isomerase capacity), D-arabino-1-kinase, and GDP-α-D-Arap pyrophosphorylase to fully elucidate their catalytic mechanisms.

Regulation of the Pathway: How the flux of metabolites through this pathway is controlled, particularly at the branch point where GFAT can act on either D-fructose-6P or D-Ru-5P, is completely unknown.

Enzyme / Proposed EnzymeFunctionOrganism(s)
Glutamine Fructose-6-Phosphate Aminotransferase (GFAT) Isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate. nih.govdundee.ac.ukTrypanosomatids, Yeast, Humans. nih.govdundee.ac.uk
D-Arabinose-5-Phosphate Phosphatase (Putative) Dephosphorylation of D-arabinose-5-phosphate to D-arabinose. nih.govEukaryotes (postulated). nih.gov
D-arabino-1-kinase Phosphorylation of D-arabinose to D-arabinose-1-phosphate. nih.govCrithidia fasciculata, Leishmania major. nih.govnih.gov
GDP-α-D-Arap Pyrophosphorylase Condensation of D-arabinose-1-phosphate with GTP to form GDP-α-D-arabinopyranose. nih.govCrithidia fasciculata, Leishmania major. nih.gov

Deeper Understanding of Conformational Preferences and their Impact on Biological Recognition

The biological function of any monosaccharide is intimately linked to its three-dimensional structure. For a pyranose ring, this is defined by the equilibrium between its various conformers, primarily the two low-energy chair conformations (¹C₄ and ⁴C₁). The specific chair conformation dictates the spatial orientation (axial or equatorial) of the hydroxyl groups, which is the basis for specific recognition by enzymes such as glycosyltransferases and kinases.

Currently, there is a significant gap in the literature regarding the detailed conformational analysis of free α-D-arabinopyranose in solution. While extensive studies exist for arabinofuranosides, the pyranose form is less characterized. nih.govrsc.org Understanding which chair conformer is predominant and the energy barrier for interconversion is a fundamental unresolved question. This knowledge is critical for comprehending how enzymes in the biosynthetic pathway, such as D-arabino-1-kinase, specifically recognize α-D-arabinopyranose amongst a pool of other sugars. nih.gov The precise fit of the sugar's dominant conformer into an enzyme's active site is essential for catalysis. Future research, employing a combination of nuclear magnetic resonance (NMR) spectroscopy and computational modeling, is needed to define the conformational landscape of α-D-arabinopyranose and its derivatives, such as GDP-α-D-Arap. nih.gov This will provide the structural foundation for understanding its role in biological recognition events.

Rational Design of α-D-Arabinopyranose-Targeting Enzyme Inhibitors for Biological Probes

The enzymes in the GDP-α-D-Arap biosynthetic pathway are prime targets for the development of inhibitors, particularly because this pathway is essential for certain parasites like Leishmania but is absent in their mammalian hosts. nih.gov Such inhibitors would not only serve as potential therapeutic leads but also as powerful chemical probes to study the pathway's function.

The rational design of enzyme inhibitors is a major direction for future research. This involves creating stable molecules that mimic the structure of the substrate, product, or, most effectively, the transition state of the enzymatic reaction. Key strategies include:

Developing Transition-State Analogs: For the glycosyltransferases that use GDP-α-D-Arap as a donor, inhibitors can be designed to mimic the highly unstable oxocarbenium ion-like transition state that occurs during glycosyl transfer.

Creating Activity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to a rationally designed inhibitor, researchers can create activity-based probes. These probes form a covalent bond with the target enzyme, allowing for its specific detection, isolation, and identification within complex cellular lysates. This approach would be invaluable for studying the expression and activity of D-arabinopyranosyltransferases in parasites.

Currently, this field is largely unexplored for D-arabinopyranose-processing enzymes. Future efforts will depend on the detailed mechanistic and structural elucidation of these enzymes as described in section 8.1.

Exploration of Undiscovered Biological Roles and Applications of α-D-Arabinopyranose

The known biological roles of D-arabinopyranose are limited but significant, hinting at a wider, undiscovered functional scope. The most well-characterized role is in the structure of lipophosphoglycan (LPG), a major surface glycoconjugate and virulence factor of Leishmania parasites. frontiersin.orgfrontiersin.org The LPG molecule is capped with β-D-arabinopyranose residues, which are critical for the parasite's survival within its sandfly vector and for modulating the host immune response. nih.govnih.gov Deeper investigation into how these specific arabinose residues mediate interactions with host and vector proteins is a key area for future work.

A groundbreaking recent discovery has opened an entirely new avenue of research: the identification of a complex-type N-glycan containing D-arabinose in the urine of human cancer patients. nih.gov This was the first unequivocal evidence of a D-arabinose-containing oligosaccharide in humans. nih.gov This finding raises profound questions about the origin and function of this glycan in cancer pathology and its potential as a novel biomarker for disease.

Furthermore, D-arabinose serves as a metabolic intermediate in the synthesis of D-erythroascorbate (an analog of Vitamin C) in yeast and fungi. nih.govnih.gov The biological importance and regulation of this pathway are not fully appreciated. Given the rarity of D-arabinose in nature compared to its L-enantiomer, its presence likely signifies highly specialized functions. Future research should prioritize screening for D-arabinose-containing glycans and metabolic pathways in a broader range of organisms to uncover new and unanticipated biological roles.

Development of Advanced Methodologies for Glycosynthesis and Glycan Analysis

Progress in understanding α-D-arabinopyranose is intrinsically linked to our ability to synthesize and detect it. Both areas require the development of more advanced and specialized methodologies.

Glycosynthesis: The chemical synthesis of oligosaccharides containing specific glycosidic linkages is a formidable challenge. The stereoselective synthesis of the α-glycosidic linkage of D-arabinopyranose requires sophisticated strategies involving specific protecting groups and reaction conditions to control the stereochemical outcome. nih.gov A highly promising future direction is the use of chemo-enzymatic synthesis, which combines the flexibility of chemical synthesis with the unparalleled specificity of enzymes. nih.govmdpi.com This could involve using isolated D-arabinopyranosyltransferases or engineered glycosidases to form the desired α-linkage with high fidelity. nih.govresearchgate.net The successful chemo-enzymatic synthesis of the GDP-α-D-Arap sugar donor is a critical step in this direction. nih.gov

Glycan Analysis: Detecting and characterizing α-D-arabinopyranose within complex biological samples like cell extracts or urine is a significant analytical challenge. Current methods rely on a combination of chromatography and mass spectrometry. nih.gov However, a pressing need exists for methodologies that can rapidly and unambiguously distinguish D-arabinopyranose from its various isomers (e.g., L-arabinopyranose, D-xylopyranose) and its ring forms (pyranose vs. furanose) within an intact glycan. Future developments will likely focus on:

Advanced Chromatographic Techniques: Utilizing specialized columns and conditions in high-performance liquid chromatography (HPLC) to improve the separation of pentose isomers.

Mass Spectrometry: Employing techniques like ion mobility-mass spectrometry to separate isomers based on their shape and size in the gas phase.

Enzymatic Tools: Developing highly specific enzymes (e.g., D-arabinopyranosidases) that can be used as analytical reagents to confirm the presence and linkage of D-arabinopyranose residues.

MethodologyApplication in α-D-Arabinopyranose ResearchFuture Direction
Chemo-enzymatic Synthesis Synthesis of GDP-α-D-arabinopyranose and complex oligosaccharides. nih.govnih.govUse of engineered glycosyltransferases for highly stereoselective synthesis of α-D-arabinopyranosides.
HPLC Separation and profiling of glycans. nih.govDevelopment of columns and methods with enhanced selectivity for pentose isomers.
Mass Spectrometry (MS) Determination of monosaccharide composition and glycan sequencing. nih.govIntegration with ion mobility and other techniques for unambiguous isomer differentiation.
NMR Spectroscopy Structural elucidation and conformational analysis. nih.govDetailed analysis of the conformational equilibrium of α-D-arabinopyranose in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.